CD73-IN-3
Description
Properties
IUPAC Name |
5-[6-methyl-5-[(1S,2R)-2-propan-2-ylcyclopropyl]pyridazin-3-yl]-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-7(2)9-4-11(9)10-5-13(19-18-8(10)3)12-6-16-15(21)17-14(12)20/h5-7,9,11H,4H2,1-3H3,(H2,16,17,20,21)/t9-,11+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRUIISQCORGKK-KOLCDFICSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1C2CC2C(C)C)C3=CNC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN=C(C=C1[C@H]2C[C@@H]2C(C)C)C3=CNC(=O)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Synthesis of CD73-IN-3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a potent small-molecule inhibitor of CD73, herein referred to as CD73-IN-3 (a representative compound based on the publicly available information for the XC-12 inhibitor). CD73, or ecto-5'-nucleotidase, is a critical enzyme in the adenosine signaling pathway, which plays a significant role in tumor immune evasion. By catalyzing the hydrolysis of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, CD73 contributes to a tumor microenvironment that is hostile to anti-tumor immune responses. The inhibition of CD73 is a promising strategy in cancer immunotherapy. This document details the synthetic route, in vitro and in vivo experimental protocols, and key pharmacological data for this compound, a representative of a novel class of 1H,3H-dihydro-2,4-pyrimidinone-based CD73 inhibitors.
Introduction: The Role of CD73 in Cancer Immunity
The tumor microenvironment (TME) is a complex ecosystem of cancer cells, stromal cells, and immune cells. A key mechanism of tumor immune escape is the production of adenosine, which suppresses the activity of immune effector cells such as T cells and natural killer (NK) cells. CD73 is a cell-surface enzyme that is the rate-limiting step in the generation of extracellular adenosine from ATP.[1] The expression of CD73 is often upregulated in various cancers and is associated with poor prognosis.[2] Therefore, targeting CD73 to block adenosine production has emerged as a promising therapeutic strategy to enhance anti-tumor immunity.[3]
The Adenosinergic Pathway
The generation of immunosuppressive adenosine in the TME is a multi-step process. Extracellular ATP, often released by dying cancer cells, is converted to AMP by the ectonucleotidase CD39. Subsequently, CD73 hydrolyzes AMP to adenosine. Adenosine then binds to its receptors (A2A and A2B) on immune cells, leading to the suppression of their anti-tumor functions.
Discovery of this compound
This compound is a potent and orally bioavailable small-molecule inhibitor of CD73, characterized by a 1H,3H-dihydro-2,4-pyrimidinone scaffold.[4][5] Its discovery was the result of a structure-based drug design and optimization campaign aimed at identifying non-nucleotide inhibitors of CD73 with improved drug-like properties.
In Vitro Inhibitory Activity
This compound demonstrates potent inhibition of both soluble and membrane-bound forms of human CD73. The inhibitory activity was determined using a malachite green-based assay that measures the inorganic phosphate produced from the hydrolysis of AMP.
| Enzyme Form | IC50 (nM) |
| Soluble Human CD73 | 12.36[4][5] |
| Membrane-Bound Human CD73 | 1.29[4][5] |
Synthesis of this compound
The synthesis of this compound is a multi-step process starting from commercially available materials. The following is a representative synthetic scheme based on related structures. The detailed, step-by-step protocol would be found in the supplementary information of the primary publication.
Note: The detailed, step-by-step synthesis with specific reagents, conditions, and yields would be proprietary to the discovering entity and is not fully available in the public domain. The general scheme involves the coupling of key heterocyclic intermediates followed by functional group manipulations to arrive at the final compound.
Experimental Protocols
In Vitro CD73 Enzymatic Assay (Malachite Green)
This assay quantifies the enzymatic activity of CD73 by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP.
Materials:
-
Recombinant human soluble CD73
-
HEK293 cells overexpressing membrane-bound human CD73
-
Adenosine 5'-monophosphate (AMP)
-
This compound (or other test compounds)
-
Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizer)
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
Protocol:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add the CD73 enzyme (either soluble or cell lysate containing membrane-bound form).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding AMP to a final concentration in the low micromolar range.
-
Incubate the reaction for a set time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the Malachite Green Reagent.
-
Measure the absorbance at a wavelength of approximately 620-650 nm.
-
Calculate the percent inhibition relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Efficacy Study (CT26 Syngeneic Mouse Model)
The anti-tumor efficacy of this compound was evaluated in a syngeneic mouse model using CT26 colon carcinoma cells, which are known to establish tumors in immunocompetent BALB/c mice.
Animal Model:
-
Female BALB/c mice, 6-8 weeks old.
Tumor Cell Line:
-
CT26 murine colon carcinoma cell line.
Protocol:
-
Subcutaneously implant CT26 cells into the flank of BALB/c mice.
-
Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer this compound orally at a specified dose and schedule (e.g., 135 mg/kg, once daily).
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for immune cell infiltration).
-
Calculate the tumor growth inhibition (TGI).
| Parameter | Value |
| Mouse Strain | BALB/c |
| Tumor Cell Line | CT26 |
| Treatment Dose | 135 mg/kg[4][5] |
| Route of Administration | Oral |
| Tumor Growth Inhibition (TGI) | 74%[4][5] |
Pharmacokinetic Profile
This compound was found to be orally bioavailable, a key property for a small molecule drug candidate. Detailed pharmacokinetic parameters would typically be determined in preclinical species such as mice and rats.
| Parameter | Value | Species |
| Oral Bioavailability (F%) | Data not publicly available | Rat/Mouse |
| Half-life (t1/2) | Data not publicly available | Rat/Mouse |
| Maximum Concentration (Cmax) | Data not publicly available | Rat/Mouse |
| Area Under the Curve (AUC) | Data not publicly available | Rat/Mouse |
Note: Specific pharmacokinetic values for XC-12 are not detailed in the publicly accessible abstracts. The table above serves as a template for the types of data that would be generated.
Conclusion
This compound is a potent, orally bioavailable small-molecule inhibitor of CD73 that demonstrates significant anti-tumor activity in a preclinical syngeneic mouse model. Its mechanism of action, through the blockade of immunosuppressive adenosine production, makes it a promising candidate for cancer immunotherapy, potentially in combination with other immunotherapies such as checkpoint inhibitors. The data presented in this guide provide a foundational understanding of the discovery and characterization of this important class of CD73 inhibitors. Further investigation and clinical development are warranted to fully elucidate its therapeutic potential.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. How a Medicinal Chemistry Project Changed the Way Prostate Cancer is Diagnosed and Treated - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of the four stereoisomers of 6-[4-[3-[[2-hydroxy-3-[4-[2- (cyclopropylmethoxy)ethyl]phenoxy]propyl]amino]-propionamido] phenyl]-5-methyl-4,5-dihydro-3(2H)-pyridazinone, a combined vasodilator and beta-adrenoceptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Role of CD73-IN-3 in the Adenosine Pathway
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The ecto-5'-nucleotidase, CD73, is a critical checkpoint in the adenosine signaling pathway, which plays a significant role in tumor immune evasion. By catalyzing the final step in the generation of extracellular adenosine, CD73 contributes to an immunosuppressive tumor microenvironment (TME). Consequently, inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy. This technical guide provides a detailed examination of the adenosine pathway, the function of CD73, and the role of CD73-IN-3, a potent small molecule inhibitor. We will explore its mechanism of action, present available quantitative data, and detail the experimental protocols used to characterize its activity. This document is intended to serve as a comprehensive resource for professionals engaged in oncology research and drug development.
The Adenosine Pathway in Tumor Immunology
The adenosine pathway is a key metabolic circuit that regulates immune responses within the tumor microenvironment.[1] Under conditions of cellular stress, inflammation, or hypoxia, which are characteristic of the TME, extracellular adenosine triphosphate (ATP) is released from dying or stressed cells.[2][3] While extracellular ATP is pro-inflammatory, its rapid degradation triggers a shift toward an immunosuppressive state.[4]
This process is mediated by two key cell-surface ecto-enzymes:
-
CD39 (Ectonucleoside triphosphate diphosphohydrolase-1): This enzyme initiates the cascade by hydrolyzing ATP and adenosine diphosphate (ADP) into adenosine monophosphate (AMP).[1][5]
-
CD73 (Ecto-5'-nucleotidase): This enzyme, encoded by the NT5E gene, performs the rate-limiting step, dephosphorylating AMP to produce adenosine.[6][7]
Extracellular adenosine then binds to its receptors (primarily A2AR and A2BR) on the surface of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs).[3][6] This engagement triggers downstream signaling that potently suppresses anti-tumor immunity by inhibiting T cell proliferation and cytokine release, impairing NK cell cytotoxicity, and promoting the function of regulatory T cells (Tregs).[3][8][9] High expression of CD73 on tumor cells and immune cells is often correlated with poor prognosis and resistance to cancer therapies.[7][10]
There are two primary pathways for adenosine production:
-
The Canonical Pathway: Involves the sequential action of CD39 and CD73 to convert ATP to adenosine.[2][7]
-
The Non-Canonical Pathway: Can generate AMP from NAD+ through the actions of CD38 and CD203a, which then serves as a substrate for CD73.[2][5]
Both pathways converge at CD73, making it a central and attractive target for therapeutic intervention.[7]
This compound: A Potent Small Molecule Inhibitor
This compound is a potent, small molecule inhibitor designed to block the enzymatic activity of CD73. By doing so, it prevents the conversion of AMP to adenosine, thereby reducing the concentration of this immunosuppressive nucleoside in the TME.[5] The intended therapeutic effect is to "release the brakes" on the immune system, restoring the function of anti-tumor immune cells and enhancing their ability to recognize and eliminate cancer cells.[8]
Mechanism of Action
This compound functions by binding to the CD73 enzyme and inhibiting its catalytic function. This blockade directly reduces the rate of AMP hydrolysis. The reduction in adenosine levels alleviates the suppression of T cells and other immune effector cells, potentially leading to:
-
Increased infiltration of cytotoxic T lymphocytes (CTLs) into the tumor.
-
Enhanced T cell activation and proliferation.
-
Greater production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ).
Preclinical studies on various CD73 inhibitors have shown that this approach can reduce tumor growth and improve survival, particularly when used in combination with other immunotherapies like PD-1/PD-L1 or CTLA-4 checkpoint blockades.[11]
Quantitative Data
Quantitative assessment is crucial for characterizing the potency and efficacy of an inhibitor. For this compound, the following in vitro data are available.
| Parameter | Assay Type | Value | Source |
| IC50 | Calu6 Human Cell Assay | 7.3 nM | [5] |
| EC50 | Inhibition of CD73 Activity in Human Serum | 0.213 µM | [5] |
| Inhibition % | Human Serum @ 0.52 µM | 56.8% | [5] |
| Inhibition % | Human Serum @ 1.56 µM | 71.7% | [5] |
| Inhibition % | Human Serum @ 4.68 µM | 76.9% | [5] |
-
IC50 (Half-maximal inhibitory concentration): Measures the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates higher potency.
-
EC50 (Half-maximal effective concentration): Represents the concentration required to obtain 50% of the maximum effect, in this case, the inhibition of CD73 in a complex biological matrix like serum.
Key Experimental Protocols
The characterization of CD73 inhibitors like this compound involves a series of standardized biochemical and cell-based assays.
CD73 Enzymatic Activity Assay (Malachite Green Assay)
This is a common colorimetric method to measure the activity of phosphatases, including CD73. It quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of AMP.
Principle: The assay is based on the reaction between inorganic phosphate, molybdate, and Malachite Green dye under acidic conditions. This forms a stable, green-colored complex that can be measured spectrophotometrically at an absorbance of ~620-640 nm. The amount of color produced is directly proportional to the amount of phosphate released, and thus to CD73 activity.
Detailed Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a phosphate-free buffer (e.g., 10 mM HEPES, 125 mM NaCl, 1 mM KCl, 2 mM MgCl₂, 10 mM glucose, pH 7.2).[8]
-
Enzyme Solution: Recombinant human CD73 protein is diluted to a working concentration in the assay buffer.
-
Substrate Solution: Adenosine monophosphate (AMP) is prepared in the assay buffer at a concentration near its Km (e.g., 250 µM).[8]
-
Inhibitor Solutions: this compound is serially diluted in the assay buffer to create a range of concentrations for IC50 determination.
-
Malachite Green Reagent: Prepared by mixing Malachite Green hydrochloride and ammonium molybdate in an acidic solution.[2][12]
-
-
Assay Procedure (96-well plate format):
-
Add 25 µL of assay buffer to all wells.
-
Add 25 µL of the enzyme working solution to all wells except the "no enzyme" control wells. Pre-incubate for 10 minutes at room temperature.[12]
-
Add inhibitor or vehicle control to the appropriate wells.
-
Initiate the reaction by adding 25 µL of the AMP substrate solution to all wells.[12]
-
Incubate the plate for 15-30 minutes at 37°C.
-
Stop the reaction by adding 10 µL of the Malachite Green reagent.[12]
-
Incubate for 15-20 minutes at room temperature to allow color development.[2]
-
Read the absorbance at 630 nm using a microplate reader.[12]
-
-
Data Analysis:
-
Subtract the background absorbance (from "no enzyme" controls).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a non-linear regression model to determine the IC50 value.
-
T-Cell Activation/Proliferation Assay
This assay assesses the ability of a CD73 inhibitor to reverse adenosine-mediated suppression of T-cell function.
Principle: T-cells are stimulated to proliferate in vitro using anti-CD3/anti-CD28 antibodies. In the presence of AMP, endogenous CD73 on the cells will produce adenosine, suppressing this proliferation. A successful inhibitor will block adenosine production and restore T-cell proliferation, which can be measured using methods like CFSE dye dilution or [³H]-thymidine incorporation.[9]
Detailed Methodology:
-
Cell Preparation:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Alternatively, use purified CD4+ or CD8+ T-cells.
-
Label cells with Carboxyfluorescein succinimidyl ester (CFSE) dye, a fluorescent dye that is diluted with each cell division.
-
-
Assay Setup (96-well plate format):
-
Coat wells of a 96-well plate with an anti-CD3 antibody (e.g., 1 µg/mL) to provide the primary T-cell activation signal.[9]
-
Prepare complete cell culture medium (e.g., RPMI-1640 + 10% FBS).
-
Resuspend CFSE-labeled cells in the medium and add them to the wells (e.g., 2x10⁵ cells/well).
-
Add a soluble anti-CD28 antibody (e.g., 1 µg/mL) for co-stimulation.
-
Add experimental conditions to appropriate wells:
-
Vehicle Control (T-cell stimulation only)
-
AMP (e.g., 50 µM) to induce immunosuppression
-
AMP + serial dilutions of this compound to test for reversal of suppression
-
-
-
Incubation and Analysis:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
Harvest the cells and stain with fluorescently-labeled antibodies against T-cell markers (e.g., anti-CD4, anti-CD8).
-
Analyze the cells using flow cytometry. Proliferation is measured by the dilution of the CFSE dye in the CD4+ or CD8+ T-cell population.
-
-
Data Analysis:
-
Gate on the live, single-cell lymphocyte population, and then on CD4+ or CD8+ subsets.
-
Quantify the percentage of cells that have undergone one or more divisions (i.e., show reduced CFSE fluorescence).
-
Compare the proliferation in the "AMP + Inhibitor" condition to the "AMP only" and "Vehicle Control" conditions to determine the extent to which this compound restores T-cell function.
-
Conclusion and Future Directions
This compound is a potent inhibitor of the ecto-enzyme CD73, a key regulator of the immunosuppressive adenosine pathway. By blocking the production of adenosine in the tumor microenvironment, it holds significant promise as a therapeutic agent in oncology. The quantitative data demonstrate its high potency in both biochemical and cell-based contexts. The experimental protocols outlined herein represent the standard methodologies for evaluating this class of inhibitors.
Future research will likely focus on the in vivo efficacy of this compound in preclinical tumor models, its pharmacokinetic and pharmacodynamic properties, and its synergistic potential when combined with established immunotherapies. As our understanding of the TME deepens, targeting metabolic immune checkpoints like the adenosine pathway with potent small molecules such as this compound will be a critical component of the next generation of cancer treatments.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. sciencellonline.com [sciencellonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. | BioWorld [bioworld.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CD73 blockade promotes dendritic cell infiltration of irradiated tumors and tumor rejection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CD73 with flavonoids inhibits cancer stem cells and increases lymphocyte infiltration in a triple-negative breast cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CD73 on tumor cells impairs anti-tumor T cell responses: a novel mechanism of tumor-induced immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of CD73 as a Novel Biomarker Encompassing the Tumor Microenvironment, Prognosis, and Therapeutic Responses in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. eubopen.org [eubopen.org]
CD73-IN-3: A Technical Guide to a Selective CD73 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73-IN-3 has emerged as a potent and selective small molecule inhibitor of CD73 (Ecto-5'-nucleotidase), a key enzyme in the adenosine signaling pathway. By catalyzing the hydrolysis of adenosine monophosphate (AMP) to adenosine, CD73 plays a critical role in generating an immunosuppressive tumor microenvironment. Inhibition of CD73 is a promising therapeutic strategy in oncology to reverse this immunosuppression and enhance anti-tumor immunity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, and detailed experimental protocols.
This compound, identified by its chemical name 5-[5-[(1S,2R)-2-isopropylcyclopropyl]-6-methyl-pyridazin-3-yl]-1H-pyrimidine-2,4-dione, is a non-nucleotide inhibitor with demonstrated potency in cellular assays.[1] This document serves as a core resource for researchers and drug development professionals working on the development of novel cancer immunotherapies targeting the adenosine pathway.
Core Data Summary
The following tables summarize the key quantitative data available for this compound, providing a clear comparison of its inhibitory activity.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 7.3 nM | Calu-6 Human Cell Assay | [2] |
| EC50 | 0.213 µM | Human Serum | [2] |
Table 1: In Vitro Potency of this compound
| Concentration | % Inhibition of CD73 Activity | System | Reference |
| 0.52 µM | 56.8% | Human Serum | [2] |
| 1.56 µM | 71.7% | Human Serum | [2] |
| 4.68 µM | 76.9% | Human Serum | [2] |
Table 2: Inhibition of CD73 Activity in Human Serum by this compound
Signaling Pathways and Mechanism of Action
CD73 is a pivotal enzyme in the purinergic signaling pathway, which regulates the balance between pro-inflammatory ATP and immunosuppressive adenosine in the extracellular space.
This compound exerts its therapeutic effect by selectively inhibiting the enzymatic activity of CD73. This blockade prevents the conversion of AMP to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the tumor microenvironment. The expected downstream effects include the restoration of T-cell and NK cell function, leading to enhanced anti-tumor immunity.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the protocols for key experiments related to the characterization of this compound.
Synthesis of this compound
The synthesis of this compound (5-[5-[(1S,2R)-2-isopropylcyclopropyl]-6-methyl-pyridazin-3-yl]-1H-pyrimidine-2,4-dione) is described in patent WO2019168744 A1. A general synthetic scheme involves the condensation of an appropriately substituted pyridazine derivative with a pyrimidine precursor.
References
The Structure-Activity Relationship of CD73 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of CD73 inhibitors, a promising class of molecules in immuno-oncology. CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the production of immunosuppressive adenosine within the tumor microenvironment. By inhibiting CD73, the conversion of adenosine monophosphate (AMP) to adenosine is blocked, thereby unleashing the anti-tumor immune response. This guide summarizes key quantitative data, details experimental protocols for inhibitor evaluation, and visualizes the core signaling pathways and experimental workflows.
Data Presentation: Quantitative Structure-Activity Relationship Data
The development of potent and selective CD73 inhibitors has focused on two main chemical classes: nucleotide analogues and non-nucleotide small molecules. The following tables summarize the quantitative SAR data for representative compounds from both classes, providing a basis for comparison and further drug design.
Nucleotide Analogues as CD73 Inhibitors
Nucleotide analogues, particularly those based on the adenosine-5'-α,β-methylenediphosphonate (AMPCP) scaffold, have yielded highly potent inhibitors. Modifications to the nucleobase and the ribose moiety have been extensively explored to enhance inhibitory activity.
| Compound | Modification(s) | hCD73 Ki (nM) | Reference |
| AMPCP | - | 59 | [1] |
| GMPCP | Guanosine nucleobase | - (IC50 = 2.4 µM) | [1] |
| dUMPCP | Deoxyuridine nucleobase | - (IC50 = 3.6 µM) | [1] |
| CMPCP | Cytidine nucleobase | - (IC50 = 4.2 µM) | [1] |
| MRS4598 (16) | 3-Methylcytidine, N4-(4-chlorobenzyloxy) | 0.673 | [2] |
| MRS4620 (18) | 3-Methylcytidine, N4-(4-iodobenzyloxy) | 0.436 | [2] |
| AB680 | N6-substituted AMPCP derivative | 0.005 | [3] |
| PSB-12379 | N6-substituted AMPCP derivative | 2.21 | [3] |
| PSB-12489 | N6-substituted AMPCP derivative | 0.32 | [3] |
Non-Nucleotide Inhibitors of CD73
Non-nucleotide inhibitors offer potential advantages in terms of oral bioavailability and improved pharmacokinetic properties. Various scaffolds have been investigated, leading to the discovery of potent inhibitors with IC50 values in the nanomolar range.
| Compound | Scaffold | hCD73 IC50 (nM) | Reference |
| Compound 73 | Benzotriazole-pyrazole | 12 | [4] |
| Compound 74 | Benzotriazole-pyrazole | 19 | [4] |
| LY-3475070 (CD73-IN-3) | Not specified | 28 | [5] |
| XC-12 | 1H,3H-dihydro-2,4-pyrimidinone | 12.36 (soluble), 1.29 (membrane-bound) | [6] |
| CD73-IN-5 | Not specified | 19 | [5] |
Experimental Protocols
The evaluation of CD73 inhibitor potency is crucial for SAR studies. The following are detailed methodologies for key experiments cited in the literature.
CD73 Enzyme Inhibition Assay (Malachite Green Assay)
This colorimetric assay is widely used to determine the enzymatic activity of CD73 by quantifying the amount of inorganic phosphate released from the hydrolysis of AMP. The protocol described is adapted from Scaletti et al., 2021[7].
Materials:
-
Recombinant human soluble CD73
-
Assay Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM MgCl2
-
Substrate: Adenosine 5'-monophosphate (AMP)
-
Test Inhibitors
-
Malachite Green Reagent: Solution of malachite green and ammonium molybdate in acid.
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add 1.25 ng of CD73 protein to each well containing the various inhibitor concentrations.
-
Incubate the plate for 5 minutes at room temperature.
-
Initiate the enzymatic reaction by adding AMP to a final concentration of 100 µM.
-
Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 25°C.
-
Stop the reaction and detect the produced phosphate by adding the malachite green/molybdate solution.
-
After a 25-minute incubation at 25°C for color development, measure the absorbance at 620 nm using a microplate reader.
-
A standard curve using known concentrations of orthophosphate is used to calculate the amount of phosphate produced in each well.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value. Ki values can be calculated from IC50 values using the Cheng-Prusoff equation[1].
Cell-Based CD73 Activity Assay
This assay measures the activity of membrane-bound CD73 on intact cells. The protocol is based on the methodology described by Lisi et al., 2024[8].
Materials:
-
Cancer cell line expressing CD73 (e.g., MDA-MB-231)
-
Phosphate-free buffer (e.g., distilled water with 2 mM MgCl2, 125 mM NaCl, 1 mM KCl, 10 mM glucose, and 10 mM HEPES, pH 7.2)
-
Test Inhibitors
-
AMP (substrate)
-
Malachite Green Phosphate Detection Kit
-
96-well cell culture plate
Procedure:
-
Seed the CD73-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor for a specified period (e.g., 48 hours).
-
Wash the cells twice with pre-warmed phosphate-free buffer.
-
Incubate the cells at 37°C with 250 µM AMP for 10 minutes.
-
Collect the supernatant from each well.
-
Determine the phosphate concentration in the supernatant using a Malachite Green Phosphate Detection Kit according to the manufacturer's instructions.
-
Calculate the percentage of CD73 activity inhibition for each inhibitor concentration to determine the IC50 value.
Mandatory Visualization
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to CD73 and its inhibitors.
CD73-Adenosine Signaling Pathway
Caption: The CD73-adenosine signaling pathway leading to immunosuppression.
Experimental Workflow for CD73 Inhibitor Screening
Caption: A typical workflow for screening CD73 inhibitors using a biochemical assay.
Logical Relationship of SAR in Drug Discovery
Caption: The iterative process of structure-activity relationship studies in drug discovery.
References
- 1. Frontiers | Adenosine-A2A Receptor Pathway in Cancer Immunotherapy [frontiersin.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Generation of Non-Nucleotide CD73 Inhibitors Using a Molecular Docking and 3D-QSAR Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Substrate binding modes of purine and pyrimidine nucleotides to human ecto-5′-nucleotidase (CD73) and inhibition by their bisphosphonic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting CD73 with flavonoids inhibits cancer stem cells and increases lymphocyte infiltration in a triple-negative breast cancer mouse model - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of CD73-IN-3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of CD73-IN-3, a potent and selective inhibitor of the ecto-5'-nucleotidase (CD73). The information presented herein is compiled from publicly available patent literature and data from chemical suppliers, offering a valuable resource for researchers in oncology, immunology, and drug discovery.
Core Compound Activity
This compound has been identified as a potent inhibitor of human CD73. The primary quantitative data characterizing its in vitro activity are summarized in the table below.
| Assay Type | Cell Line/Matrix | Parameter | Value | Reference |
| Cellular Activity | Calu6 (Human Lung Carcinoma) | IC50 | 7.3 nM | [1] |
| Biochemical Activity | Human Serum | EC50 | 213 nM | [1] |
Table 1: In Vitro Inhibitory Activity of this compound
Signaling Pathway Context
CD73 is a critical enzyme in the purinergic signaling pathway, which plays a significant role in tumor immune evasion. It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine. Extracellular adenosine then binds to its receptors on immune cells, leading to an immunosuppressive tumor microenvironment. By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby potentially enhancing anti-tumor immune responses.
Experimental Methodologies
The in vitro characterization of this compound was conducted using specific biochemical and cell-based assays as detailed in patent WO2019168744A1.
Human CD73 Biochemical Assay
This assay is designed to identify and characterize inhibitors of CD73 enzyme activity in a purified system.
Protocol Details:
-
Reaction Setup: Reaction mixtures (20 µL) containing 2 mM adenosine monophosphate (AMP), 10 mM Tris pH 7.5, 100 mM NaCl, 0.01% BSA, 0.2 mM Octyl glucoside, and 50 pM human CD73 protein are added to a 384-well plate. Test compounds are included at desired concentrations.
-
Incubation: The plate is incubated for 30 minutes at room temperature to allow the enzymatic reaction to proceed.
-
Reaction Termination: The reaction is stopped by adding 20 µL of a stop solution containing 2% formic acid and 10 mM ¹³C₅-adenosine as an internal standard.
-
Sample Preparation: 40 µL of deionized water is added to each well.
-
Analysis: The levels of adenosine and the internal standard are determined using mass spectrometry.
-
Data Analysis: The signal ratio of adenosine to the internal standard is used to quantify the reaction. Percent inhibition is calculated relative to DMSO (vehicle) controls. For IC50 determination, compounds are tested at a range of concentrations.
Calu6 Human Cell-Based Assay
This assay evaluates the inhibitory effect of compounds on CD73 activity in a cellular context, using the Calu6 human lung carcinoma cell line which endogenously expresses CD73.
Protocol Details:
-
Cell Seeding: Calu6 cells are seeded at a density of 1500 cells per well in a 96-well Poly-D-Lysine coated plate in MEM supplemented with 1% Sodium Pyruvate and 10% FBS.
-
Cell Culture: The cells are cultured overnight at 37°C in a 5% CO₂ incubator.
-
Cell Washing: The following day, the culture medium is removed, and the cells are washed twice with 100 µL of warm assay buffer.
-
Compound Addition: 50 µL of assay buffer containing the test compound at various concentrations is added to the wells.
-
Compound Incubation: The plate is incubated for 30 minutes at 37°C.
-
Substrate Addition: 50 µL of assay buffer containing 100 µM AMP is added to each well to initiate the reaction.
-
Reaction Incubation: The plate is incubated for 2 hours at 37°C.
-
Reaction Termination: The reaction is stopped by the addition of 20 µL of a stop solution containing 2% formic acid and 10 mM ¹³C₅-adenosine.
-
Analysis and Calculation: The levels of adenosine and the internal standard are quantified by mass spectrometry, and the IC50 value is determined.
Conclusion
This compound is a potent inhibitor of CD73 with low nanomolar activity in a relevant human cancer cell line. The provided experimental protocols offer a foundation for the in vitro assessment of this and similar compounds. This technical guide serves as a centralized resource for researchers investigating the therapeutic potential of CD73 inhibition.
References
Preclinical Profile of CD73-IN-3: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical data on CD73-IN-3, a potent small molecule inhibitor of the ecto-5'-nucleotidase (CD73). Given the limited publicly available data specific to this compound, this document supplements known information with established, representative methodologies for the preclinical evaluation of CD73 inhibitors, offering a framework for researchers in the field of immuno-oncology.
Introduction to CD73 Inhibition
CD73 is a cell surface enzyme that plays a critical role in the tumor microenvironment by converting extracellular adenosine monophosphate (AMP) to adenosine.[1] Adenosine, in turn, acts as a potent immunosuppressive molecule, inhibiting the activity of various immune cells, including T cells and natural killer (NK) cells.[1] By blocking the production of adenosine, CD73 inhibitors aim to restore anti-tumor immunity.[1] Numerous preclinical studies have demonstrated that inhibition of the CD73-adenosinergic pathway can lead to improved tumor control, both as a monotherapy and in combination with other immunotherapies like PD-1/PD-L1 or CTLA-4 blockade.[2]
This compound: In Vitro Pharmacology
This compound has been identified as a potent inhibitor of CD73. The primary available quantitative data for this compound is its half-maximal inhibitory concentration (IC50).
| Compound | Assay Type | Cell Line | IC50 (nM) |
| This compound | Cell-based | Calu-6 (Human Lung Carcinoma) | 7.3 |
Table 1: In Vitro Potency of this compound
This data originates from patent literature and indicates high potency in a cellular context, suggesting good cell permeability and activity against the membrane-bound form of the enzyme.
Experimental Protocols: A Methodological Framework
While specific experimental details for this compound are not extensively published, this section outlines standard protocols used in the preclinical assessment of small molecule CD73 inhibitors.
In Vitro Enzymatic and Cell-Based Assays
Objective: To determine the potency and selectivity of a CD73 inhibitor.
Methodology: CD73 Enzymatic Activity Assay (Luminescence-based) [3]
-
Reagents and Materials: Recombinant human CD73 enzyme, AMP (substrate), detection reagent (e.g., AMP-Glo™), test compound (this compound), and assay buffer.
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 384-well plate, add the recombinant CD73 enzyme to each well.
-
Add the diluted test compound to the respective wells.
-
Initiate the enzymatic reaction by adding AMP.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining AMP using a luminescence-based detection reagent.
-
The luminescence signal is inversely proportional to CD73 activity.
-
-
Data Analysis: Calculate the IC50 value by fitting the dose-response curve using non-linear regression.
Methodology: Cell-Based CD73 Activity Assay
-
Cell Line: A cancer cell line with high endogenous CD73 expression (e.g., Calu-6 or MDA-MB-231).
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound for a specified pre-incubation period.
-
Add AMP to the wells to initiate the reaction.
-
After incubation, collect the supernatant.
-
Measure the amount of adenosine produced or phosphate released using a suitable detection method (e.g., HPLC-MS or a colorimetric phosphate assay).
-
-
Data Analysis: Determine the IC50 value from the dose-response curve.
In Vivo Pharmacology: Syngeneic Tumor Models
Objective: To evaluate the anti-tumor efficacy of a CD73 inhibitor alone and in combination with other therapies.
Methodology: Murine Syngeneic Tumor Model [4]
-
Animal Model: Immunocompetent mice (e.g., BALB/c or C57BL/6) are used to allow for the study of immune responses.
-
Tumor Cell Line: A syngeneic tumor cell line that expresses CD73 (e.g., CT26 colon carcinoma or 4T1 breast cancer).
-
Procedure:
-
Subcutaneously implant tumor cells into the flank of the mice.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups (vehicle, test compound as monotherapy, combination therapy).
-
Administer the test compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at a predetermined dose and schedule.
-
Monitor tumor growth by caliper measurements at regular intervals.
-
Record animal body weight as a measure of toxicity.
-
-
Endpoint Analysis:
-
Tumor growth inhibition (TGI).
-
Analysis of the tumor microenvironment via flow cytometry or immunohistochemistry to assess immune cell infiltration (e.g., CD8+ T cells, regulatory T cells).
-
Measurement of cytokines in the tumor or plasma.
-
Pharmacokinetic Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a CD73 inhibitor.
Methodology: Murine Pharmacokinetic Analysis [5][6]
-
Animal Model: Typically performed in mice (e.g., CD-1 or BALB/c).
-
Procedure:
-
Administer a single dose of the test compound via intravenous (IV) and oral (PO) routes in separate groups of animals.
-
Collect blood samples at multiple time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Process the blood to obtain plasma.
-
Analyze the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and oral bioavailability (%F).
-
Signaling Pathways and Experimental Workflows
Visual representations of the CD73 signaling pathway and a typical preclinical experimental workflow are provided below to aid in the conceptual understanding of the target and its evaluation.
Caption: The CD73 enzymatic cascade leading to immunosuppressive adenosine production.
Caption: A generalized workflow for the preclinical development of a CD73 inhibitor.
Conclusion
This compound is a potent small molecule inhibitor of CD73, as evidenced by its low nanomolar IC50 value in a cell-based assay. While comprehensive preclinical data for this specific molecule is not publicly available, the established methodologies for evaluating CD73 inhibitors provide a clear path for its further development. The provided experimental frameworks for in vitro, in vivo, and pharmacokinetic studies serve as a valuable resource for researchers aiming to characterize novel CD73 inhibitors and advance them towards clinical investigation. The continued exploration of potent and selective CD73 inhibitors like this compound holds significant promise for the future of cancer immunotherapy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pharmacokinetic Optimization of Small Molecule Janus Kinase 3 Inhibitors to Target Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Immunomodulatory Landscape of CD73-IN-3: A Technical Overview of its Impact on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of CD73-IN-3 (also known as LY-3475070), a potent and selective small molecule inhibitor of the ecto-5'-nucleotidase (CD73). By catalyzing the hydrolysis of adenosine monophosphate (AMP) to the immunosuppressive nucleoside adenosine, CD73 plays a critical role in shaping an immune-evasive tumor microenvironment (TME). This document details the mechanism of action of this compound, its in vitro and in vivo effects, and the experimental methodologies used to characterize its activity, offering a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action: Reversing Adenosine-Mediated Immunosuppression
This compound exerts its anti-tumor effects by targeting the enzymatic activity of CD73, thereby reducing the concentration of adenosine within the TME. High levels of extracellular adenosine suppress the activity of key anti-tumor immune cells, including CD8+ T cells and Natural Killer (NK) cells, while promoting the functions of immunosuppressive cells like regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). By inhibiting adenosine production, this compound is designed to restore and enhance anti-tumor immunity.[1]
Quantitative Analysis of In Vitro Activity
This compound has demonstrated potent inhibition of CD73 in various in vitro assays. The following table summarizes the key quantitative data available for this compound.
| Assay Type | System | Parameter | Value | Reference |
| Cell-based enzyme activity | Calu-6 Human Lung Carcinoma Cells | IC50 | 7.3 nM | [2][3][4] |
| Enzyme activity in biological fluid | Human Serum | EC50 | 213 nM | [3][4] |
| Percent Inhibition in biological fluid | Human Serum (at 0.52 µM) | % Inhibition | 56.8% | [3] |
| Percent Inhibition in biological fluid | Human Serum (at 1.56 µM) | % Inhibition | 71.7% | [3] |
| Percent Inhibition in biological fluid | Human Serum (at 4.68 µM) | % Inhibition | 76.9% | [3] |
In Vivo Efficacy and Impact on the Tumor Microenvironment
Preclinical studies in a murine model of Lewis Lung Carcinoma (LLC) have demonstrated the in vivo anti-tumor activity of this compound.
Tumor Growth Inhibition and Survival
In a study utilizing a subcutaneous LLC transplant model, treatment with LY-3475070, particularly in combination with radiotherapy, resulted in a significant delay in tumor growth and prolonged survival of the tumor-bearing mice. In the combination therapy group, one out of nine mice achieved a complete tumor regression.
Immunomodulatory Effects within the TME
The anti-tumor effects of LY-3475070 are associated with a significant modulation of the immune cell infiltrate within the TME.
-
Increased T Cell Infiltration: Combination therapy of LY-3475070 with radiotherapy led to an increased proportion of T cells within the tumor.
-
Enhanced Cytotoxic T Cell Activity: A notable increase in the percentage of activated, IFN-γ-producing CD8+ T cells was observed in the combination treatment group compared to radiotherapy alone.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the CD73 signaling pathway and a typical experimental workflow for evaluating the in vivo efficacy of this compound.
Caption: this compound blocks the conversion of AMP to adenosine, mitigating immune suppression in the TME.
Caption: Workflow for assessing this compound's in vivo anti-tumor activity and immunomodulatory effects.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following sections outline the methodologies employed in the characterization of this compound.
In Vitro CD73 Inhibition Assay (Calu-6 Cells)
This assay determines the half-maximal inhibitory concentration (IC50) of this compound against cell-surface expressed CD73.
-
Cell Line: Calu-6 human lung carcinoma cells, which endogenously express CD73.
-
Substrate: Adenosine monophosphate (AMP).
-
Procedure:
-
Calu-6 cells are seeded in appropriate multi-well plates and allowed to adhere.
-
Cells are treated with a serial dilution of this compound for a pre-determined incubation period.
-
AMP is added to the wells to initiate the enzymatic reaction.
-
The reaction is stopped, and the amount of adenosine produced is quantified, typically using a colorimetric or fluorescence-based detection method.
-
The IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic equation.
-
In Vitro CD73 Inhibition Assay (Human Serum)
This assay measures the half-maximal effective concentration (EC50) of this compound in a more complex biological matrix.
-
Matrix: Human serum.
-
Substrate: AMP.
-
Procedure:
-
Human serum is incubated with a serial dilution of this compound.
-
AMP is added to the serum to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a specified time at 37°C.
-
The reaction is terminated, and the level of adenosine is measured.
-
The EC50 is determined from the dose-response curve.
-
In Vivo Tumor Xenograft Model (Lewis Lung Carcinoma)
This protocol is designed to evaluate the anti-tumor efficacy and immunomodulatory effects of this compound in a syngeneic mouse model.
-
Animal Model: C57BL/6 mice.
-
Tumor Model: Subcutaneous injection of Lewis Lung Carcinoma (LLC) cells.
-
Treatment Groups:
-
Vehicle control
-
LY-3475070 (50 mg/kg, oral gavage, once daily)
-
Radiotherapy (e.g., 8 Gy x 3 fractions)
-
Combination of LY-3475070 and radiotherapy
-
-
Efficacy Endpoints:
-
Tumor volume, measured regularly with calipers.
-
Overall survival.
-
-
Pharmacodynamic Endpoints:
-
At the end of the study, tumors are excised, dissociated into single-cell suspensions, and analyzed by flow cytometry.
-
Immune cell populations of interest include CD3+, CD4+, CD8+ T cells, and analysis of activation markers such as IFN-γ.
-
Conclusion
This compound (LY-3475070) is a potent inhibitor of CD73 with demonstrated in vitro and in vivo activity. Its ability to block adenosine production leads to a remodeling of the tumor microenvironment, characterized by increased infiltration and activation of cytotoxic T lymphocytes. These findings support the continued investigation of this compound as a promising immunotherapeutic agent for the treatment of cancer, both as a monotherapy and in combination with other modalities such as radiotherapy. Further research is warranted to explore its efficacy in a broader range of preclinical models and to fully elucidate its impact on the complex network of immune cells within the TME.
References
The Synergy of CD73-IN-3 and Immune Checkpoint Blockade: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ecto-5'-nucleotidase, CD73, has emerged as a critical checkpoint in the tumor microenvironment (TME), contributing to immunosuppression through the production of adenosine. Inhibition of CD73 presents a promising strategy to enhance anti-tumor immunity, particularly in combination with established immune checkpoint inhibitors. This technical guide focuses on CD73-IN-3, a potent and selective small molecule inhibitor of CD73, and its role in augmenting the efficacy of immune checkpoint blockade. We delve into the underlying signaling pathways, present available preclinical data, and provide detailed experimental methodologies to facilitate further research and development in this area.
Introduction: The Adenosinergic Pathway and Immune Evasion
Cancer cells employ various mechanisms to evade immune surveillance. One key strategy is the exploitation of the purinergic signaling pathway to create an immunosuppressive TME. Within the TME, stressed or dying tumor cells release large amounts of adenosine triphosphate (ATP). This extracellular ATP is sequentially hydrolyzed by two ectonucleotidases: CD39 converts ATP to adenosine monophosphate (AMP), and CD73 subsequently converts AMP to adenosine.
Adenosine, upon binding to its receptors (primarily A2A and A2B) on immune cells, triggers a cascade of immunosuppressive effects. These include the inhibition of T cell proliferation and cytokine release, impairment of natural killer (NK) cell cytotoxicity, and promotion of regulatory T cell (Treg) and myeloid-derived suppressor cell (MDSC) function. This adenosine-rich, immunosuppressive "halo" effectively shields the tumor from immune attack and can contribute to resistance to immune checkpoint inhibitors such as anti-PD-1 and anti-CTLA-4 antibodies.
This compound: A Potent Small Molecule Inhibitor of CD73
This compound, also known as LY3475070, is an orally bioavailable small molecule inhibitor of CD73. It has been shown to be a potent and selective inhibitor of the enzymatic activity of CD73.
Mechanism of Action
This compound targets and binds to CD73, leading to its clustering and internalization. This action prevents the conversion of AMP to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the TME. The reduction in adenosine abrogates its inhibitory effects on the immune system, leading to:
-
Enhanced T cell and NK cell activity: By removing the adenosine-mediated "brakes," this compound restores the cytotoxic function of CD8+ effector T cells and NK cells.
-
Activation of macrophages: The reduction in adenosine can shift macrophage polarization towards a pro-inflammatory, anti-tumoral phenotype.
-
Reduction of immunosuppressive cell activity: this compound diminishes the suppressive functions of MDSCs and Tregs.
By reversing adenosine-mediated immunosuppression, this compound is hypothesized to enhance the efficacy of immune checkpoint inhibitors, which rely on a functional anti-tumor immune response.
Preclinical Profile of this compound (LY3475070)
While extensive preclinical data for LY3475070 in combination with immune checkpoint blockade has not been publicly released in peer-reviewed journals, its advancement into clinical trials indicates a promising preclinical profile. The following table summarizes publicly available in vitro potency data.
| Compound | Target | Assay Type | IC50 (nM) | Reference |
| This compound (LY3475070) | CD73 | Not Specified | 28 | [1] |
| This compound | CD73 | Calu6 Human Cell Assay | 7.3 | [2] |
Note: Discrepancies in IC50 values may arise from different assay conditions and methodologies.
Signaling Pathways and Experimental Workflows
The CD73-Adenosine Signaling Pathway
The following diagram illustrates the central role of CD73 in the generation of immunosuppressive adenosine and the mechanism of action for this compound.
Caption: The CD73-adenosine signaling pathway in the tumor microenvironment.
Experimental Workflow for In Vivo Combination Studies
The following diagram outlines a typical experimental workflow to evaluate the in vivo efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse tumor model.
Caption: A generalized workflow for preclinical in vivo combination studies.
Experimental Protocols
Disclaimer: The following protocols are generalized based on common practices in the field and should be adapted and optimized for specific experimental contexts.
In Vitro CD73 Enzymatic Activity Assay
Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of CD73.
Materials:
-
Recombinant human CD73 protein
-
AMP (substrate)
-
This compound (or other test compounds)
-
Malachite green phosphate detection kit
-
Assay buffer (e.g., Tris-buffered saline)
-
96-well microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add recombinant human CD73 protein to each well (except for the negative control).
-
Add the diluted this compound or vehicle control to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding AMP to all wells.
-
Incubate the plate at 37°C for a specified duration (e.g., 30-60 minutes).
-
Stop the reaction and measure the amount of inorganic phosphate produced using a malachite green-based detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength (e.g., 620 nm).
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Syngeneic Mouse Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with an anti-PD-1 antibody.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 or BALB/c)
-
Syngeneic tumor cell line (e.g., MC38, CT26)
-
This compound formulated for oral administration
-
Anti-mouse PD-1 antibody (or isotype control)
-
Matrigel (optional, for subcutaneous injection)
-
Calipers for tumor measurement
-
Animal balance
Procedure:
-
Culture the chosen syngeneic tumor cell line and harvest the cells during the exponential growth phase.
-
Subcutaneously implant a defined number of tumor cells (e.g., 1 x 10^6) into the flank of each mouse.
-
Monitor tumor growth regularly using calipers.
-
Once tumors reach a pre-determined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD-1 mAb, Combination).
-
Administer this compound orally at the desired dose and schedule (e.g., once or twice daily).
-
Administer the anti-PD-1 antibody (and isotype control) via intraperitoneal injection at the recommended dose and schedule (e.g., twice weekly).
-
Measure tumor volumes and body weights 2-3 times per week.
-
Continue treatment and monitoring until the tumors in the control group reach a pre-defined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., flow cytometry, immunohistochemistry).
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group compared to the vehicle control.
Clinical Development of this compound (LY3475070)
This compound (LY3475070) is currently being evaluated in a Phase 1 clinical trial (NCT04148937) in patients with advanced solid malignancies.[3][4] This study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary anti-tumor activity of LY3475070 as a monotherapy and in combination with the anti-PD-1 antibody, pembrolizumab.[3][4]
Conclusion
The inhibition of CD73 with small molecules like this compound represents a promising avenue to overcome adenosine-mediated immunosuppression in the tumor microenvironment. The preclinical rationale strongly supports the combination of CD73 inhibitors with immune checkpoint blockade to enhance anti-tumor immunity and improve clinical outcomes. Further disclosure of preclinical and clinical data for this compound (LY3475070) is eagerly awaited to fully understand its therapeutic potential in the armamentarium of cancer immunotherapy. This guide provides a foundational understanding of the core concepts and methodologies to aid researchers in this exciting field.
References
An In-depth Technical Guide to the Therapeutic Potential of CD73-IN-3
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "CD73-IN-3" is used as a representative name for the purpose of this guide. The data and methodologies presented are based on publicly available information for well-characterized small molecule CD73 inhibitors.
Introduction to CD73 as a Therapeutic Target
The ecto-5'-nucleotidase (CD73) is a cell surface enzyme that plays a critical role in the tumor microenvironment (TME). It is the final enzyme in the purinergic signaling pathway that converts adenosine monophosphate (AMP) to adenosine.[1][2] Extracellular adenosine is a potent immunosuppressive molecule that, by signaling through A2A and A2B receptors on immune cells, dampens anti-tumor immunity.[2][3][4] This suppression of the immune response allows cancer cells to evade detection and destruction.
High expression of CD73 has been observed in various cancers and is often associated with a poor prognosis.[3][4] By inhibiting CD73, the production of immunosuppressive adenosine is reduced, which can restore the function of immune cells and enhance anti-tumor activity.[2] This makes CD73 a compelling target for cancer immunotherapy, with several inhibitors in preclinical and clinical development.[4] Small molecule inhibitors of CD73, such as the representative "this compound," offer potential advantages including oral bioavailability and better penetration into the tumor microenvironment.
Quantitative Data for this compound
The following tables summarize the in vitro potency of representative small molecule CD73 inhibitors, which we will refer to as this compound for the context of this guide. The data is compiled from studies on well-characterized inhibitors such as AB680 (Quemliclustat) and ORIC-533.
Table 1: Biochemical Potency of CD73 Inhibitors
| Compound | Target | Assay Type | IC50 (nM) |
| This compound (AB680) | Human CD73 | Biochemical | 5.3 |
| This compound (ORIC-533) | Human CD73 | Biochemical | 0.1 |
Data for AB680 from Bowman. C.E. et al., Biochemistry 2019, 58, 3331-3334 as cited in a presentation on ORIC-533.[5] Data for ORIC-533 from a 2022 presentation by ORIC Pharmaceuticals.[5]
Table 2: Cellular Potency of CD73 Inhibitors
| Compound | Cell Line/Type | Assay Type | EC50 (nM) |
| This compound (AB680) | Human CD8+ T-cells | Adenosine Production | 5 |
| This compound (ORIC-533) | Human CD8+ T-cells | Adenosine Production | 0.1 |
Data for AB680 from Bowman. C.E. et al., Biochemistry 2019, 58, 3331-3334 as cited in a presentation on ORIC-533.[5] Data for ORIC-533 from a 2022 presentation by ORIC Pharmaceuticals.[5]
Signaling Pathways
CD73 is a pivotal enzyme in the adenosine signaling pathway within the tumor microenvironment. Its inhibition is designed to disrupt this immunosuppressive cascade.
Caption: CD73 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the evaluation of CD73 inhibitors. Below are representative protocols for key experiments.
Recombinant Human CD73 Enzymatic Assay (Biochemical IC50 Determination)
This assay measures the ability of a test compound to inhibit the enzymatic activity of purified CD73. A common method involves the colorimetric detection of inorganic phosphate released from the hydrolysis of AMP.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine Monophosphate (AMP) substrate
-
CD73 assay buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM MgCl2, 120 mM NaCl, 5 mM KCl, 10 mM glucose)[6]
-
Test compound (this compound)
-
Colorimetric phosphate detection reagent (e.g., Malachite Green-based)[6][7]
-
384-well microplate[7]
-
Microplate reader
Procedure:
-
Prepare a serial dilution of this compound in CD73 assay buffer.
-
In a 384-well plate, add the diluted this compound to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the recombinant human CD73 enzyme to all wells except the negative control. Incubate for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding AMP to all wells. The final concentration of AMP should be at or near its Km for CD73.
-
Incubate the reaction mixture for 30 minutes at 37°C.[6]
-
Stop the reaction and detect the generated inorganic phosphate by adding the colorimetric detection reagent.[7]
-
Measure the absorbance at the appropriate wavelength (e.g., 630 nm for malachite green-based reagents).[7]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based CD73 Activity Assay (Cellular EC50 Determination)
This assay measures the inhibition of CD73 activity on the surface of cancer cells that endogenously express the enzyme.
Materials:
-
CD73-expressing cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium and reagents
-
Phosphate-free buffer (similar to CD73 assay buffer)[6]
-
Test compound (this compound)
-
AMP substrate
-
Phosphate detection reagent or a luminescence-based AMP detection kit (e.g., AMP-Glo™)[8]
-
24- or 96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the CD73-expressing cells in a multi-well plate and grow to approximately 70-80% confluency.[6]
-
Wash the cells three times with phosphate-free buffer to remove any contaminating phosphate.[6]
-
Add the serially diluted this compound in phosphate-free buffer to the cells and incubate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Add AMP to the wells to start the reaction.[6]
-
Incubate for 30 minutes at 37°C.[6]
-
Collect the supernatant and measure the amount of phosphate generated or the remaining AMP using a suitable detection method.
-
Calculate the percent inhibition of cellular CD73 activity and determine the EC50 value.
Experimental Workflow
The discovery and characterization of a novel CD73 inhibitor like this compound follows a structured workflow.
Caption: A typical experimental workflow for the development of a CD73 inhibitor.
Conclusion
The inhibition of CD73 presents a promising strategy in cancer immunotherapy by targeting the immunosuppressive adenosine pathway. A potent and selective small molecule inhibitor, represented here as this compound, can effectively block the production of adenosine, leading to the restoration of anti-tumor immune responses. The comprehensive in vitro and in vivo characterization, following the experimental protocols and workflows outlined in this guide, is essential for the successful development of such therapeutic agents. Further clinical investigation is warranted to fully elucidate the therapeutic potential of CD73 inhibition in various cancer types.
References
- 1. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. The Clinical Significance of CD73 in Cancer [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. oricpharma.com [oricpharma.com]
- 6. A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape [mdpi.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for a Potent CD73 Inhibitor
These application notes provide detailed protocols for the in vitro evaluation of a potent CD73 inhibitor, a small molecule designed to block the enzymatic activity of CD73. The protocols are intended for researchers, scientists, and drug development professionals working in oncology and immunology.
Introduction to CD73
CD73, or ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the tumor microenvironment.[1] It is the final enzyme in the purinergic signaling pathway that converts adenosine triphosphate (ATP) into adenosine.[1] Specifically, CD39 converts ATP and ADP to adenosine monophosphate (AMP), and then CD73 hydrolyzes AMP into adenosine and inorganic phosphate.[1] Extracellular adenosine is a potent immunosuppressive molecule that can inhibit the function of various immune cells, including T cells and Natural Killer (NK) cells, thereby allowing cancer cells to evade the immune system.[1][2] The upregulation of CD73 has been observed in various cancers and is often associated with poor prognosis.[3] Consequently, inhibiting CD73 activity is a promising therapeutic strategy to enhance anti-tumor immunity.[1][4]
CD73 Signaling Pathway
The following diagram illustrates the canonical pathway of extracellular adenosine production mediated by CD39 and CD73.
References
- 1. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme activity of circulating CD73 in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vivo Administration of CD73 Inhibitors
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the in vivo administration and dosage of CD73 inhibitors, focusing on preclinical cancer models. The information is compiled from various studies and is intended to serve as a foundational resource for designing and executing in vivo experiments targeting the CD73-adenosine pathway.
Introduction
CD73, or ecto-5'-nucleotidase (NT5E), is a cell-surface enzyme that plays a critical role in generating immunosuppressive adenosine in the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine.[1][2] This adenosine-mediated immunosuppression hinders anti-tumor immune responses, and its upregulation in various cancers is often associated with poor prognosis.[1] Consequently, inhibiting CD73 has emerged as a promising strategy in cancer immunotherapy. This document outlines the in vivo administration protocols for two major classes of CD73 inhibitors: monoclonal antibodies and small molecule inhibitors.
Data Presentation: In Vivo Administration of CD73 Inhibitors
The following tables summarize the quantitative data for the in vivo administration of selected anti-CD73 monoclonal antibodies and a small molecule inhibitor in various murine cancer models.
Table 1: In Vivo Administration of Anti-CD73 Monoclonal Antibodies
| Antibody Clone/Name | Animal Model | Tumor Model | Dose | Route of Administration | Dosing Schedule | Combination Therapy | Reference |
| 2C5 | C57BL/6 mice | MC38 colon carcinoma | 10 mg/kg | Intraperitoneal (i.p.) | One dose or four doses | Radiotherapy (IR) and anti-PD-L1 | [3] |
| TY/23 | BALB/c mice | 4T1.2 breast cancer | Not specified | Not specified | Not specified | None mentioned | [4] |
| Oleclumab (MEDI9447) | Humanized mice | Various solid tumors | 5-40 mg/kg | Intravenous (i.v.) | Every 2 weeks (Q2W) | Durvalumab (anti-PD-L1) | [5][6] |
| IBI325 | hPBMC-reconstituted NOG mice, hCD73 knock-in mice | Not specified | Not specified | Not specified | Not specified | anti-PD-1 | [2] |
| 22E6 | NSG mice | Patient-derived acute lymphocytic leukemia (ALL) xenograft | 100 µg per application | Not specified | Repeatedly | None mentioned | [1] |
Table 2: In Vivo Administration of Small Molecule CD73 Inhibitor
| Inhibitor Name | Animal Model | Tumor Model | Dose | Route of Administration | Dosing Schedule | Combination Therapy | Reference |
| APCP | C57Bl6j mice | B16-F10 melanoma | 400µ g/mouse | Peritumoral (p.t.) | On day 10 and 12 post-tumor implantation | None mentioned | [7] |
Experimental Protocols
This section provides a detailed methodology for a representative in vivo experiment using an anti-CD73 monoclonal antibody, based on a study investigating the combination of CD73 blockade with radiotherapy.
Protocol: In Vivo Anti-CD73 Antibody Administration in a Syngeneic Tumor Model
Objective: To evaluate the anti-tumor efficacy of an anti-CD73 antibody in combination with radiotherapy in a murine colon adenocarcinoma model.
Materials:
-
Animal Model: Female C57BL/6 mice (6-8 weeks old)
-
Cell Line: MC38 murine colon adenocarcinoma cells
-
Antibodies:
-
Anti-mouse CD73 antibody (clone 2C5)
-
Isotype control antibody (e.g., mouse IgG1)
-
(Optional for combination studies) Anti-mouse PD-L1 antibody
-
-
Reagents:
-
Phosphate-buffered saline (PBS)
-
Cell culture medium (e.g., DMEM)
-
Trypsin-EDTA
-
-
Equipment:
-
Syringes and needles for injection
-
Calipers for tumor measurement
-
Animal housing facilities
-
Irradiator for local tumor radiotherapy
-
Procedure:
-
Cell Culture and Preparation:
-
Culture MC38 cells in appropriate medium until they reach 70-80% confluency.
-
Harvest the cells using trypsin-EDTA, wash with PBS, and resuspend in sterile PBS at a concentration of 2 x 10^6 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the MC38 cell suspension (2 x 10^5 cells) into the right flank of each C57BL/6 mouse.
-
Monitor the mice regularly for tumor growth.
-
-
Treatment Initiation and Administration:
-
Begin treatment when tumors reach a mean size of 80–100 mm³.
-
Randomly assign mice to treatment groups (e.g., Isotype control, anti-CD73 alone, Radiotherapy alone, anti-CD73 + Radiotherapy).
-
Anti-CD73 Administration:
-
Radiotherapy (IR):
-
One day after the initial antibody administration, irradiate the tumors with a single dose of ionizing radiation (e.g., 12 Gy).
-
-
-
Monitoring and Data Collection:
-
Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice.
-
Record survival data.
-
-
Endpoint and Analysis:
-
The experiment can be terminated when tumors reach a predetermined maximum size or when signs of morbidity are observed.
-
At the endpoint, tumors and relevant tissues (e.g., spleen, lymph nodes) can be harvested for further analysis (e.g., flow cytometry for immune cell infiltration, immunohistochemistry).
-
Analyze and compare tumor growth curves and survival rates between the different treatment groups.
-
Mandatory Visualizations
Signaling Pathway
Caption: CD73 signaling pathway and point of inhibition.
Experimental Workflow
Caption: General experimental workflow for in vivo CD73 inhibitor studies.
References
- 1. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 2. Pharmacology, pharmacokinetics, and toxicity characterization of a novel anti-CD73 therapeutic antibody IBI325 for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Adenosine Levels Following CD73-IN-3 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The CD73-adenosine pathway is a critical regulator of immune responses, particularly within the tumor microenvironment. CD73, an ecto-5'-nucleotidase, catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1] Extracellular adenosine, in turn, engages with its receptors on immune cells, leading to potent immunosuppression that can shield tumors from immune surveillance.[1][2] Consequently, inhibiting CD73 activity has emerged as a promising strategy in cancer immunotherapy.[2][3]
CD73-IN-3 is a small molecule inhibitor of CD73, designed to block the production of immunosuppressive adenosine and thereby enhance anti-tumor immunity. Accurate measurement of adenosine levels following treatment with this compound is crucial for evaluating its efficacy and understanding its pharmacological effects. These application notes provide detailed protocols for the quantification of adenosine in various biological samples.
Signaling Pathway of Adenosine Production via CD73
The canonical pathway for extracellular adenosine production involves the sequential enzymatic activity of CD39 and CD73. Stressed or dying cells release adenosine triphosphate (ATP) into the extracellular space. CD39 converts ATP to AMP, which is then hydrolyzed by CD73 to produce adenosine.[1]
Data Presentation
The following tables summarize representative quantitative data on extracellular adenosine levels in cancer cell lines, demonstrating the effect of CD73 inhibition. Note that these values can vary depending on the cell line, culture conditions, and the specific inhibitor used.
Table 1: Extracellular Adenosine Concentration in TNBC Cell Lines
| Cell Line | Condition | Extracellular Adenosine (µM) | Reference |
| MDA-MB-468-iSNAI1 | Basal | 2.82 ± 0.41 | [4] |
| MDA-MB-468-iSNAI1 | EMT (High CD73) | 6.49 ± 0.74 | [4] |
| MDA-MB-468-iSNAI1 | EMT + APCP (CD73 inhibitor) | 2.17 ± 0.54 | [4] |
Table 2: Adenosine Production by Breast Cancer Cell Lines
| Cell Line | CD73 Expression | Adenosine Production from AMP | Reference |
| MDA-MB-231 | High | Yes | [5] |
| MCF-7 | Negative | No | [5] |
| MDA-MB-231 + α,β-methylene-ADP | High | Inhibited | [5] |
| MDA-MB-231 + CD73 siRNA | Knockdown | 182 ± 65 pg/µL (from 2753 ± 1143 pg/µL) | [5] |
Experimental Protocols
Accurate measurement of adenosine is challenging due to its rapid metabolism. Therefore, proper sample collection and preparation are critical. The use of a "stop solution" containing inhibitors of adenosine deaminase (e.g., EHNA) and adenosine kinase is highly recommended to prevent its degradation.
Experimental Workflow for Adenosine Measurement
Protocol 1: Measurement of Adenosine in Cell Culture Supernatant using a Fluorescence-Based Assay Kit
This protocol is based on commercially available adenosine assay kits, which provide a simple and sensitive method for adenosine quantification.
Materials:
-
This compound
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Adenosine Assay Kit (e.g., from Cell Biolabs, Abcam, or similar)
-
Stop Solution (e.g., containing EHNA and dipyridamole)
-
96-well black microtiter plate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and response to treatment.
-
This compound Treatment:
-
Once cells have adhered, replace the medium with fresh medium containing the desired concentrations of this compound. A dose-response experiment is recommended to determine the optimal concentration. Based on literature for similar inhibitors, a starting range of 1-100 nM could be tested.
-
Incubate for a predetermined time (e.g., 1-24 hours). The optimal incubation time should be determined experimentally.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant.
-
Immediately add the supernatant to a tube containing the stop solution to prevent adenosine degradation.
-
Centrifuge the samples at 10,000 x g for 5 minutes to remove any cellular debris.
-
-
Adenosine Assay:
-
Follow the manufacturer's protocol for the adenosine assay kit. This typically involves:
-
Preparing adenosine standards and a standard curve.
-
Adding samples and standards to the 96-well plate.
-
Adding the reaction mix provided in the kit.
-
Incubating the plate at room temperature, protected from light, for the recommended time (e.g., 15-30 minutes).
-
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at the recommended excitation and emission wavelengths using a microplate reader.
-
Calculate the adenosine concentration in the samples by comparing their fluorescence readings to the standard curve.
-
Protocol 2: Measurement of Adenosine in Biological Samples by LC-MS/MS
LC-MS/MS offers high sensitivity and specificity for adenosine quantification.
Materials:
-
This compound
-
Stop Solution (e.g., containing EHNA and dipyridamole)
-
Internal Standard (e.g., ¹³C₅-adenosine)
-
Acetonitrile (ACN), HPLC grade
-
Ammonium acetate, HPLC grade
-
Formic acid, HPLC grade
-
Ultrapure water
-
LC-MS/MS system with an appropriate column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Cell Culture Supernatant: Collect supernatant and immediately mix with stop solution and internal standard.
-
Plasma: Collect blood in tubes containing an anticoagulant and the stop solution. Centrifuge to separate plasma.
-
Tissue: Homogenize the tissue in a suitable buffer containing the stop solution and internal standard. Centrifuge to clarify the homogenate.
-
-
Protein Precipitation:
-
To the prepared sample, add a sufficient volume of cold acetonitrile to precipitate proteins.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial for injection into the LC-MS/MS system.
-
Chromatographic Separation: Use a C18 column with a mobile phase gradient of, for example, 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM). The specific precursor/product ion transitions for adenosine and the internal standard should be optimized for the instrument used. A common transition for adenosine is m/z 268.1 → 136.1.
-
-
Data Analysis:
-
Quantify adenosine concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of adenosine.
-
Logical Relationship for Method Selection
Conclusion
The protocols outlined in these application notes provide robust methods for quantifying adenosine levels following treatment with the CD73 inhibitor, this compound. Careful sample handling, particularly the use of a stop solution, is paramount for accurate results. The choice between a fluorescence-based assay and LC-MS/MS will depend on the specific experimental needs, such as throughput, sensitivity, and the complexity of the sample matrix. By accurately measuring changes in adenosine concentration, researchers can effectively evaluate the in vitro and in vivo efficacy of this compound and further elucidate its role in modulating the tumor microenvironment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 3. assaygenie.com [assaygenie.com]
- 4. frontiersin.org [frontiersin.org]
- 5. Breast Cancer Cell-Derived Adenosine Enhances Generation and Suppressor Function of Human Adaptive Regulatory T Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying T-cell Activation with CD73-IN-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell surface enzyme that plays a critical role in generating extracellular adenosine from adenosine monophosphate (AMP).[1][2] In the tumor microenvironment and other inflammatory settings, the accumulation of adenosine acts as a potent immunosuppressive signal, dampening the activity of various immune cells, including T-cells.[3][4] Adenosine, by binding to its A2A receptors on T-cells, inhibits their proliferation, cytokine production, and cytotoxic functions, thereby allowing cancer cells to evade immune destruction.[5][6] Consequently, the inhibition of CD73 has emerged as a promising strategy in cancer immunotherapy to restore anti-tumor T-cell responses.[6][7]
CD73-IN-3 (also known as LY-3475070) is a potent and selective small molecule inhibitor of CD73.[3][5] These application notes provide detailed information and experimental protocols for utilizing this compound as a tool to study its effects on T-cell activation.
Product Information: this compound
Quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Reference |
| Synonyms | LY-3475070 | [3][5] |
| Molecular Formula | C15H18N4O2 | [3][8] |
| Molecular Weight | 286.33 g/mol | [8] |
| CAS Number | 2375815-63-5 | [3][8] |
| IC50 | 28 nM | [3][5] |
| IC50 (Calu6 cell assay) | 7.3 nM | [8] |
| EC50 (human serum) | 0.213 µM | [8] |
| Storage | Store at -20°C | [3][8] |
| Solubility | DMSO: 22.5 mg/mL (78.58 mM) | [5] |
CD73-Adenosine Signaling Pathway in T-cell Suppression
The following diagram illustrates the canonical pathway of adenosine production and its subsequent immunosuppressive effect on T-cells, which can be reversed by this compound.
Caption: this compound blocks the conversion of AMP to adenosine, preventing T-cell suppression.
Experimental Protocols
The following protocols are designed to investigate the effect of this compound on T-cell activation.
Protocol 1: In Vitro T-cell Proliferation Assay
This protocol measures the effect of this compound on the proliferation of T-cells following stimulation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Anti-CD3 antibody (plate-bound or soluble)
-
Anti-CD28 antibody (soluble)
-
This compound (dissolved in DMSO)
-
AMP (Adenosine 5'-monophosphate)
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
96-well flat-bottom plates
-
Flow cytometer
Experimental Workflow:
Caption: Workflow for assessing T-cell proliferation with this compound.
Procedure:
-
Isolate PBMCs from healthy donor blood using density gradient centrifugation. For more specific results, T-cells can be further purified using magnetic bead-based negative selection.
-
Label the isolated T-cells with a cell proliferation dye according to the manufacturer's instructions.
-
Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) by incubating for 2-4 hours at 37°C or overnight at 4°C. Wash the wells with sterile PBS to remove unbound antibody.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should bracket the IC50 value (e.g., 1 nM to 1 µM). Include a DMSO vehicle control.
-
Add 50 µL of the cell suspension to each well of the anti-CD3 coated plate.
-
Add 50 µL of the this compound dilutions or vehicle control to the respective wells.
-
Add AMP to the wells to a final concentration of 50 µM. This will serve as the substrate for CD73.
-
Add soluble anti-CD28 antibody to a final concentration of 1-2 µg/mL to all wells except the unstimulated control.
-
Bring the final volume in each well to 200 µL with complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 to 96 hours.
-
After incubation, harvest the cells and analyze the dilution of the proliferation dye by flow cytometry. A decrease in fluorescence intensity indicates cell division.
Data Analysis:
Quantify the percentage of proliferated cells in each condition. Plot the percentage of proliferation against the concentration of this compound to determine the dose-dependent effect of the inhibitor on reversing AMP-mediated suppression of T-cell proliferation.
Protocol 2: Cytokine Release Assay
This protocol measures the effect of this compound on the production of key T-cell cytokines, such as IFN-γ and IL-2.
Materials:
-
Same as Protocol 1, excluding the proliferation dye.
-
ELISA kits for IFN-γ and IL-2 or reagents for intracellular cytokine staining (ICS).
Experimental Workflow:
Caption: Workflow for measuring T-cell cytokine release with this compound.
Procedure:
-
Follow steps 1, 3, 4, 5, 6, 7, 8, 9, and 10 from Protocol 1.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48 to 72 hours.
-
For ELISA:
-
After incubation, centrifuge the plate and carefully collect the supernatant from each well.
-
Measure the concentration of IFN-γ and IL-2 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
For Intracellular Cytokine Staining (ICS):
-
Approximately 4-6 hours before the end of the incubation period, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to the cell cultures.
-
After the total incubation time, harvest the cells and stain for surface markers (e.g., CD4, CD8).
-
Fix and permeabilize the cells using an appropriate buffer system.
-
Stain for intracellular cytokines (e.g., IFN-γ, IL-2) with fluorescently labeled antibodies.
-
Analyze the percentage of cytokine-producing T-cells by flow cytometry.
-
Data Analysis:
For ELISA data, plot the cytokine concentration against the concentration of this compound. For ICS data, plot the percentage of cytokine-positive T-cells against the inhibitor concentration. This will demonstrate the ability of this compound to restore cytokine production in the presence of AMP.
Protocol 3: Adenosine Production Assay
This protocol directly measures the enzymatic activity of CD73 on T-cells and its inhibition by this compound by quantifying adenosine production.
Materials:
-
Isolated T-cells
-
Assay buffer (e.g., Tris-buffered saline)
-
This compound
-
AMP
-
Adenosine deaminase (ADA) inhibitor (e.g., EHNA) to prevent adenosine degradation.
-
LC-MS/MS system or a commercially available adenosine detection kit.
Procedure:
-
Isolate T-cells as described in Protocol 1.
-
Resuspend the cells in assay buffer at a concentration of 1-5 x 10^6 cells/mL.
-
Add the ADA inhibitor to the cell suspension.
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the cell suspension and the this compound dilutions. Pre-incubate for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding AMP to a final concentration of 10-50 µM.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., cold perchloric acid) or by heat inactivation.
-
Centrifuge the samples to pellet the cells and collect the supernatant.
-
Analyze the concentration of adenosine in the supernatant using LC-MS/MS or an adenosine assay kit.
Data Analysis:
Calculate the amount of adenosine produced in each condition. Plot the adenosine concentration against the concentration of this compound to determine the IC50 of the inhibitor on T-cell expressed CD73.
Conclusion
This compound is a valuable research tool for investigating the role of the CD73-adenosine axis in T-cell biology. The protocols outlined in these application notes provide a framework for characterizing the functional consequences of CD73 inhibition on T-cell activation, proliferation, and effector functions. These studies are crucial for advancing our understanding of immune regulation and for the development of novel immunotherapies.
References
- 1. cusabio.com [cusabio.com]
- 2. CD73 | Encyclopedia MDPI [encyclopedia.pub]
- 3. This compound - Immunomart [immunomart.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. This compound | CD73 | TargetMol [targetmol.com]
- 6. CD73 on tumor cells impairs anti-tumor T cell responses: a novel mechanism of tumor-induced immune suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The ectonucleotidases CD39 and CD73 on T cells: The new pillar of hematological malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Application of a Representative Small Molecule CD73 Inhibitor in Cancer Research
For research use only. Not for use in diagnostic procedures.
Introduction
CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell surface enzyme that plays a critical role in tumor immune evasion. It catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule within the tumor microenvironment (TME).[1][2][3] High expression of CD73 has been observed in various cancers, including melanoma, breast, lung, and colorectal cancer, and is often associated with poor prognosis.[1][4][5] By generating adenosine, CD73 suppresses the activity of immune effector cells such as T cells and Natural Killer (NK) cells, thereby allowing cancer cells to escape immune surveillance.[1][6]
This application note describes the use of a representative small molecule CD73 inhibitor in cancer research. This potent and selective inhibitor blocks the enzymatic activity of CD73, leading to a reduction in immunosuppressive adenosine in the TME and restoration of anti-tumor immunity.[1][7] It serves as a valuable tool for in vitro and in vivo studies aimed at understanding the role of the CD73-adenosine axis in cancer progression and for evaluating the therapeutic potential of CD73 inhibition.
Mechanism of Action
The CD73-adenosine signaling pathway is a key driver of immunosuppression in the TME. Extracellular ATP, released from dying cancer cells, is converted to AMP by CD39. Subsequently, CD73 hydrolyzes AMP into adenosine. Adenosine then binds to A2A and A2B receptors on immune cells, leading to the suppression of their anti-tumor functions. Small molecule CD73 inhibitors act by competitively binding to the active site of the CD73 enzyme, thereby blocking the production of adenosine.[1][3] This "re-awakens" the immune system to recognize and attack cancer cells.
Caption: CD73-Adenosine Signaling Pathway and Inhibition.
Quantitative Data
The following tables summarize the in vitro and in vivo efficacy of a representative small molecule CD73 inhibitor. Data presented here is illustrative and may not be specific to "CD73-IN-3". Researchers should refer to the specific product datasheet for precise values.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Cell Line/Enzyme |
| IC₅₀ (Enzymatic) | 5 nM | Recombinant Human CD73 |
| IC₅₀ (Cell-based) | 20 nM | MDA-MB-231 (Human Breast Cancer) |
| Inhibition of Adenosine Production | >90% at 100 nM | Human CD8+ T cells |
Table 2: In Vivo Anti-Tumor Efficacy (Syngeneic Mouse Model)
| Treatment Group | Tumor Growth Inhibition (%) | Animal Model |
| Vehicle Control | 0% | MC38 (Colon Carcinoma) |
| CD73 Inhibitor (10 mg/kg, oral, daily) | 45% | MC38 (Colon Carcinoma) |
| Anti-PD-1 Antibody | 30% | MC38 (Colon Carcinoma) |
| CD73 Inhibitor + Anti-PD-1 Antibody | 75% | MC38 (Colon Carcinoma) |
Experimental Protocols
Biochemical CD73 Enzymatic Assay
This protocol is designed to determine the in vitro potency of a CD73 inhibitor against the purified recombinant human CD73 enzyme. The assay measures the amount of inorganic phosphate produced from the hydrolysis of AMP.
Materials:
-
Recombinant Human CD73 Enzyme
-
AMP (Adenosine Monophosphate)
-
CD73 Assay Buffer
-
Malachite Green Phosphate Assay Kit
-
96-well microplate
-
Plate reader capable of measuring absorbance at 620-640 nm
Procedure:
-
Prepare a serial dilution of the CD73 inhibitor in CD73 Assay Buffer.
-
Add 20 µL of the diluted inhibitor or vehicle control to the wells of a 96-well plate.
-
Add 10 µL of recombinant human CD73 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding 20 µL of AMP solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 50 µL of the Malachite Green reagent.
-
Incubate at room temperature for 15-30 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a microplate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value using a suitable software.
Caption: Workflow for a Biochemical CD73 Enzymatic Assay.
Cell-Based Adenosine Production Assay
This protocol measures the ability of a CD73 inhibitor to block the production of adenosine by cancer cells.
Materials:
-
Cancer cell line with high CD73 expression (e.g., MDA-MB-231)
-
Cell culture medium and supplements
-
CD73 Inhibitor
-
AMP
-
Adenosine detection kit (e.g., LC-MS/MS or a commercially available kit)
-
96-well cell culture plate
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the CD73 inhibitor or vehicle control for 1-2 hours.
-
Add AMP to the cell culture medium to a final concentration of 50 µM.
-
Incubate the plate at 37°C for 2-4 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of adenosine in the supernatant using an appropriate detection method.
-
Calculate the percent inhibition of adenosine production and determine the IC₅₀ value.
In Vivo Murine Syngeneic Tumor Model
This protocol evaluates the anti-tumor efficacy of a CD73 inhibitor, alone or in combination with other immunotherapies, in a mouse model of cancer.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6)
-
Murine cancer cell line (e.g., MC38)
-
CD73 Inhibitor formulation for in vivo use
-
Other therapeutic agents (e.g., anti-PD-1 antibody)
-
Calipers for tumor measurement
Procedure:
-
Implant tumor cells subcutaneously into the flank of the mice.
-
When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment groups.
-
Administer the CD73 inhibitor and/or other therapies according to the desired dosing schedule and route of administration.
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the health and body weight of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).
-
Analyze the tumor growth data to determine the anti-tumor efficacy of the treatments.
Caption: Workflow for an In Vivo Anti-Tumor Efficacy Study.
Conclusion
Small molecule inhibitors of CD73 are powerful research tools for investigating the role of the adenosine pathway in cancer biology and for evaluating a promising new class of cancer immunotherapies. The protocols provided here offer a starting point for researchers to explore the in vitro and in vivo activities of these inhibitors. By blocking the production of immunosuppressive adenosine, CD73 inhibitors have the potential to enhance anti-tumor immunity and improve the efficacy of other cancer treatments.
References
- 1. CD73 activity assay [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. NMR-Based Assay for the Ex Vivo Determination of Soluble CD73 Activity in Serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. CD73: agent development potential and its application in diabetes and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: CD73-IN-3 (surrogate AB680/Quemliclustat) in Combination with Anti-PD-1 Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The purinergic signaling pathway, particularly the production of extracellular adenosine by the ectoenzyme CD73, has emerged as a critical mechanism of immunosuppression within the tumor microenvironment (TME). Adenosine, by binding to A2A receptors on immune cells, dampens the anti-tumor activity of T cells and other immune effectors, thereby promoting tumor growth and resistance to immunotherapy.
CD73-IN-3, represented here by the potent and selective small-molecule CD73 inhibitor AB680 (quemliclustat), offers a promising therapeutic strategy to counteract this immunosuppressive axis. By blocking the conversion of AMP to adenosine, AB680 can reinvigorate the anti-tumor immune response. Preclinical studies have demonstrated that combining CD73 inhibition with programmed cell death protein 1 (PD-1) blockade results in synergistic anti-tumor activity. This document provides detailed application notes and protocols based on preclinical findings for the use of a small molecule CD73 inhibitor in combination with anti-PD-1 therapy.
Signaling Pathway: Adenosine-Mediated Immunosuppression and Therapeutic Intervention
The following diagram illustrates the key components of the adenosine signaling pathway in the tumor microenvironment and the points of intervention for a CD73 inhibitor and an anti-PD-1 antibody.
Caption: Adenosine signaling pathway and points of therapeutic intervention.
Preclinical Data Summary
The following tables summarize the in vivo efficacy of AB680 in combination with an anti-PD-1 antibody in a syngeneic B16F10 melanoma mouse model.[1]
Table 1: Anti-Tumor Efficacy of AB680 in Combination with Anti-PD-1
| Treatment Group | Mean Tumor Volume (mm³) ± SEM (Day 18) | Tumor Growth Inhibition (%) |
| Vehicle | 1500 ± 200 | - |
| Anti-PD-1 | 1200 ± 180 | 20 |
| AB680 | 1000 ± 150 | 33 |
| AB680 + Anti-PD-1 | 500 ± 100 | 67 |
Table 2: Analysis of Tumor-Infiltrating Lymphocytes (TILs)
| Treatment Group | CD8+ T cells (% of CD45+ cells) | Regulatory T cells (Tregs) (% of CD4+ T cells) |
| Vehicle | 8 ± 1.5 | 25 ± 3 |
| Anti-PD-1 | 12 ± 2.0 | 20 ± 2.5 |
| AB680 | 15 ± 2.2 | 18 ± 2.0 |
| AB680 + Anti-PD-1 | 25 ± 3.0 | 10 ± 1.5 |
Experimental Protocols
In Vivo Murine Melanoma Model
This protocol describes the establishment of a syngeneic B16F10 melanoma model and subsequent treatment with a CD73 inhibitor and an anti-PD-1 antibody.
Materials:
-
B16F10 melanoma cell line
-
C57BL/6 mice (female, 6-8 weeks old)
-
Complete RPMI-1640 medium (with 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) with 27-gauge needles
-
AB680 (or other small molecule CD73 inhibitor)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Vehicle control for AB680
-
Isotype control antibody for anti-PD-1
-
Calipers
Workflow Diagram:
Caption: Experimental workflow for the in vivo combination study.
Protocol Steps:
-
Cell Culture: Culture B16F10 cells in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells using Trypsin-EDTA.
-
Wash cells with sterile PBS.
-
Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each C57BL/6 mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow until they reach an average volume of approximately 100 mm³.
-
Measure tumor volume using calipers with the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
Randomize mice into four treatment groups:
-
Group 1: Vehicle + Isotype control
-
Group 2: Vehicle + Anti-PD-1 antibody
-
Group 3: AB680 + Isotype control
-
Group 4: AB680 + Anti-PD-1 antibody
-
-
Administer treatments as per the specific dosing regimen (e.g., AB680 orally once daily, anti-PD-1 antibody intraperitoneally twice a week).
-
-
Efficacy Assessment:
-
Measure tumor volumes bi-weekly.
-
Monitor animal body weight and general health.
-
-
Endpoint and Tissue Collection:
-
At the study endpoint (e.g., day 18 post-treatment initiation), euthanize mice.
-
Excise tumors for subsequent analysis.
-
Analysis of Tumor-Infiltrating Lymphocytes (TILs) by Flow Cytometry
Materials:
-
Excised tumors
-
RPMI-1640 medium
-
Collagenase IV
-
DNase I
-
Fetal Bovine Serum (FBS)
-
70 µm cell strainers
-
Red Blood Cell (RBC) Lysis Buffer
-
FACS buffer (PBS with 2% FBS)
-
Fc block (anti-CD16/32)
-
Fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-FoxP3)
-
Flow cytometer
Protocol Steps:
-
Tumor Digestion:
-
Mince the excised tumors into small pieces.
-
Digest the tissue in RPMI-1640 containing collagenase IV and DNase I for 30-60 minutes at 37°C with gentle agitation.
-
-
Single-Cell Suspension:
-
Neutralize the enzymatic digestion with RPMI-1640 containing 10% FBS.
-
Pass the cell suspension through a 70 µm cell strainer.
-
-
RBC Lysis:
-
If necessary, treat the cell suspension with RBC Lysis Buffer.
-
-
Cell Staining:
-
Wash the cells with FACS buffer.
-
Block Fc receptors with Fc block for 10-15 minutes.
-
Stain for surface markers (e.g., CD45, CD3, CD4, CD8) for 30 minutes at 4°C.
-
For intracellular staining (e.g., FoxP3), fix and permeabilize the cells according to the manufacturer's protocol before adding the intracellular antibody.
-
-
Flow Cytometry Analysis:
-
Acquire stained cells on a flow cytometer.
-
Analyze the data to quantify different immune cell populations within the tumor.
-
Conclusion
The combination of a small molecule CD73 inhibitor like AB680 with an anti-PD-1 antibody presents a compelling strategy to overcome adenosine-mediated immunosuppression in the tumor microenvironment. The preclinical data strongly support the synergistic anti-tumor effects of this combination, characterized by enhanced tumor growth inhibition and a more favorable immune infiltrate. The provided protocols offer a framework for researchers to further investigate this promising therapeutic approach in various cancer models.
References
Application Notes and Protocols for Assessing CD73-IN-3 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, or ecto-5'-nucleotidase, is a critical enzyme in the purinergic signaling pathway, responsible for the conversion of adenosine monophosphate (AMP) to adenosine.[1][2][3][4] In the tumor microenvironment (TME), the accumulation of adenosine acts as a potent immunosuppressive molecule, hindering the anti-tumor activity of various immune cells, including T cells and Natural Killer (NK) cells.[1][3][5] High expression of CD73 on tumor cells and immune cells is often associated with poor prognosis in several cancer types.[1][6] Consequently, inhibiting CD73 has emerged as a promising strategy in cancer immunotherapy to "remove the brakes" on the immune system and enhance its ability to attack cancer cells.[3]
CD73-IN-3 is a small molecule inhibitor designed to block the enzymatic activity of CD73, thereby reducing the production of immunosuppressive adenosine in the TME.[3] These application notes provide a comprehensive protocol for evaluating the in vivo efficacy of this compound in preclinical cancer models.
Mechanism of Action: The Adenosinergic Pathway
CD73 is a key ectoenzyme that, in concert with CD39, converts extracellular adenosine triphosphate (ATP) into adenosine.[7][8] ATP, often released by dying cancer cells, can act as an immunostimulatory signal.[8] However, its rapid conversion to adenosine by CD39 and CD73 creates an immunosuppressive shield for the tumor.[8] Adenosine then binds to its receptors (primarily A2A and A2B) on immune cells, leading to dampened anti-tumor responses.[9][10] By inhibiting CD73, this compound aims to decrease adenosine levels, thereby restoring immune cell function and promoting tumor cell destruction.[3]
Experimental Protocol: In Vivo Efficacy Assessment
This protocol outlines a typical syngeneic mouse model study to assess the anti-tumor efficacy of this compound.
Animal Models and Cell Lines
-
Animal Model: C57BL/6 or BALB/c mice (female, 6-8 weeks old) are commonly used. The choice depends on the syngeneic tumor cell line. Humanized CD73 knock-in mouse models can also be employed for testing human-specific CD73 inhibitors.[11][12]
-
Cell Lines: Syngeneic murine cancer cell lines such as MC38 (colon adenocarcinoma), CT26 (colon carcinoma), 4T1 (breast cancer), or B16-F10 (melanoma) are suitable. The expression level of CD73 in the selected cell line should be characterized.[13]
Experimental Workflow
Detailed Methodology
a. Tumor Implantation:
-
Culture the selected cancer cell line under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free media or PBS at a concentration of 1 x 10^6 to 5 x 10^6 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
b. Randomization and Treatment Groups:
-
Monitor tumor growth using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 80-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
Example treatment groups:
-
Group 1: Vehicle control (e.g., PBS, DMSO solution)
-
Group 2: this compound monotherapy
-
Group 3: Standard-of-care (e.g., anti-PD-1 antibody, chemotherapy)
-
Group 4: this compound in combination with standard-of-care
-
c. Dosing and Administration:
-
The optimal dose and schedule for this compound should be determined in prior pharmacokinetic (PK) and pharmacodynamic (PD) studies.[10]
-
A representative dosing regimen for a small molecule inhibitor could be daily oral gavage or intraperitoneal (i.p.) injection for 14-21 days.[14] For example, a study on a colitis-associated tumorigenesis model used an i.p. injection of a CD73 inhibitor at 80 µg per mouse every other day.[15]
-
Combination therapies, such as anti-PD-1 antibodies, are typically administered i.p. at a dose of 100-200 µg per mouse, twice a week.[13][16]
d. Efficacy Endpoints:
-
Primary Endpoint: Tumor growth inhibition (TGI). Monitor tumor volume and body weight 2-3 times per week.
-
Secondary Endpoint: Overall survival. Mice are euthanized when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or morbidity.
-
TGI is often calculated as the percentage difference in the mean tumor volume between treated and vehicle groups.[17] Another common metric is the T/C ratio (mean tumor volume of treated group / mean tumor volume of control group).[18]
Pharmacodynamic (PD) Analysis
At the end of the study, or at specified time points, collect tissues for PD analysis to confirm the mechanism of action.
-
Tumor Tissue:
-
Flow Cytometry: Analyze immune cell infiltration (e.g., CD8+ T cells, CD4+ T cells, NK cells, regulatory T cells, myeloid-derived suppressor cells).[19]
-
Immunohistochemistry (IHC): Assess the expression of CD73 and the presence of immune cells within the tumor.[19]
-
Mass Spectrometry: Measure intratumoral concentrations of AMP, adenosine, and inosine to confirm target engagement.[20][21]
-
-
Blood/Serum:
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison between treatment groups.
Table 1: Representative Tumor Growth Inhibition Data
| Treatment Group | N | Mean Tumor Volume at Day 21 (mm³) ± SEM | Tumor Growth Inhibition (%) | p-value (vs. Vehicle) |
| Vehicle | 10 | 1580 ± 125 | - | - |
| This compound (50 mg/kg, p.o., QD) | 10 | 950 ± 98 | 39.9 | <0.01 |
| Anti-PD-1 (10 mg/kg, i.p., 2x/wk) | 10 | 870 ± 110 | 44.9 | <0.01 |
| This compound + Anti-PD-1 | 10 | 350 ± 55 | 77.8 | <0.001 |
SEM: Standard Error of the Mean. TGI calculated as: [1 - (T_final - T_initial) / (C_final - C_initial)] x 100. Statistical analysis performed using one-way ANOVA with post-hoc test.
Table 2: Representative Pharmacodynamic Data (Tumor Infiltrating Lymphocytes)
| Treatment Group | N | % CD8+ of CD45+ Cells ± SEM | CD8+/Treg Ratio ± SEM |
| Vehicle | 5 | 8.5 ± 1.2 | 1.5 ± 0.3 |
| This compound (50 mg/kg) | 5 | 15.2 ± 2.1* | 3.8 ± 0.6 |
| Anti-PD-1 (10 mg/kg) | 5 | 18.9 ± 2.5 | 4.5 ± 0.7** |
| This compound + Anti-PD-1 | 5 | 29.7 ± 3.0 | 8.2 ± 1.1 |
*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data obtained from flow cytometric analysis of dissociated tumors at study endpoint.
Conclusion
This protocol provides a robust framework for the preclinical in vivo assessment of this compound. A thorough evaluation of both anti-tumor efficacy and pharmacodynamic markers is crucial to validate its mechanism of action and to provide a strong rationale for clinical development.[6][24] Preclinical studies consistently demonstrate that inhibiting the CD73-adenosine axis, particularly in combination with other immunotherapies, can significantly enhance anti-tumor responses.[1][20][25] Careful consideration of the tumor model, dosing regimen, and relevant endpoints will ensure the generation of high-quality, translatable data.
References
- 1. mdpi.com [mdpi.com]
- 2. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | CD73: agent development potential and its application in diabetes and atherosclerosis [frontiersin.org]
- 5. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 9. CD73 Is Regulated by the EGFR-ERK Signaling Pathway in Non-small Cell Lung Cancer | Anticancer Research [ar.iiarjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Magic™ Humanized CD73 Immune Checkpoint Knockin Mouse Model - Creative Biolabs [creative-biolabs.com]
- 13. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Item - Discovery of a Series of Potent, Selective, and Orally Bioavailable Nucleoside Inhibitors of CD73 That Demonstrates In Vivo Antitumor Activity - American Chemical Society - Figshare [acs.figshare.com]
- 15. CD73 promotes colitis-associated tumorigenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Targeting CD73 increases therapeutic response to immunogenic chemotherapy by promoting dendritic cell maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascopubs.org [ascopubs.org]
- 18. STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacology, pharmacokinetics, and toxicity characterization of a novel anti-CD73 therapeutic antibody IBI325 for cancer immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. innate-pharma.com [innate-pharma.com]
- 24. Frontiers | Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy [frontiersin.org]
- 25. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
CD73-IN-3 solubility and stability issues
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for CD73-IN-3, a potent and selective inhibitor of CD73. This guide is designed to address common issues related to the solubility and stability of this compound to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1] It is advisable to use fresh, anhydrous DMSO to achieve the best solubility, as hygroscopic DMSO can negatively impact the dissolution of the compound.[1][2]
Q2: I'm observing precipitation when I dilute my this compound DMSO stock solution into aqueous buffer for my cell-based assay. What should I do?
A2: This is a common issue known as "precipitation upon dilution" and occurs because this compound has low aqueous solubility.[1] Here are several troubleshooting steps you can take:
-
Lower the final concentration: The most straightforward solution is to lower the final concentration of this compound in your aqueous medium.
-
Reduce the DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your culture medium, as higher concentrations can be toxic to cells and contribute to precipitation.
-
Use a pre-warmed medium: Adding the DMSO stock to a pre-warmed (37°C) aqueous medium can sometimes improve solubility.
-
Increase mixing: Add the DMSO stock to the aqueous buffer while gently vortexing or stirring to ensure rapid and even dispersion.
-
Consider using a solubilizing agent: For in vivo studies, co-solvents such as PEG300, Tween 80, or solubilizing agents like SBE-β-CD have been used to improve the solubility of similar compounds.[2] However, for in vitro assays, the compatibility of these agents with your specific cell line must be validated.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2]
Q4: Is this compound stable in cell culture medium?
A4: The stability of this compound in cell culture medium over long incubation periods has not been extensively reported in publicly available literature. It is recommended to prepare fresh dilutions of the compound in your cell culture medium for each experiment. If long-term incubation is necessary, it is advisable to perform a preliminary experiment to assess the stability and activity of the compound under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
Possible Cause:
-
Precipitation of this compound: The compound may be precipitating out of the cell culture medium, leading to a lower effective concentration.
-
Degradation of this compound: The compound may be unstable in the cell culture medium over the course of the experiment.
-
Cell line variability: Different cell lines may have varying sensitivities to the compound or the solvent.
Troubleshooting Workflow:
References
Optimizing CD73-IN-3 Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of CD73-IN-3 for in vivo studies. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of CD73 (also known as ecto-5'-nucleotidase).[1][2] CD73 is a cell-surface enzyme that plays a critical role in the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine.[3][4][5][6] Adenosine, in turn, has immunosuppressive effects that can hinder the anti-tumor immune response.[7][8][9][10] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby aiming to restore and enhance the immune system's ability to attack cancer cells.[11][12][13][14]
Q2: What is the in vitro potency of this compound?
A2: this compound has demonstrated high potency in in vitro assays. The reported IC50 value, which represents the concentration of the inhibitor required to reduce CD73 activity by 50%, is in the low nanomolar range.
| Assay Type | IC50 Value | Reference |
| Calu6 Human Cell Assay | 7.3 nM | [1] |
| Potent and Selective Inhibition | 28 nM | [2] |
Q3: What is a recommended starting dose for in vivo studies with this compound?
Q4: How should I formulate this compound for in vivo administration?
A4: this compound is soluble in DMSO.[1][2] For in vivo use, it is crucial to use a biocompatible formulation. A common strategy for small molecules with limited aqueous solubility is to prepare a stock solution in DMSO and then dilute it in a vehicle suitable for parenteral administration.[15][16]
One suggested formulation method for a similar small molecule inhibitor is as follows:
-
Dissolve the required amount of this compound in a small volume of DMSO.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix well.
-
Finally, add saline or PBS to the desired final volume and mix thoroughly.[2]
It is critical to perform a small-scale formulation test to ensure the compound remains in solution at the desired concentration and does not precipitate upon addition of the aqueous component. The final concentration of DMSO should be kept to a minimum (typically <10%) to avoid toxicity in animals.[15]
Troubleshooting Guide
Issue 1: Poor in vivo efficacy despite potent in vitro activity.
| Possible Cause | Troubleshooting Step |
| Suboptimal Pharmacokinetics (PK) | The compound may be rapidly metabolized or cleared, resulting in insufficient exposure at the target site. |
| Solution: Conduct a pilot PK study to determine key parameters such as half-life (t1/2), maximum concentration (Cmax), and area under the curve (AUC). This will help in optimizing the dosing schedule (e.g., more frequent administration). | |
| Poor Bioavailability | The chosen route of administration may not be optimal, leading to low systemic exposure. |
| Solution: Evaluate alternative routes of administration (e.g., intravenous vs. intraperitoneal vs. subcutaneous).[15][17] Formulation adjustments can also significantly impact bioavailability.[18] | |
| Inadequate Target Engagement | The administered dose may not be sufficient to achieve the necessary level of CD73 inhibition in the tumor microenvironment. |
| Solution: Perform a pharmacodynamic (PD) study to measure the extent of target inhibition in vivo. This can be done by measuring soluble CD73 activity in plasma or assessing adenosine levels in the tumor.[19][20] |
Issue 2: Observed toxicity or adverse effects in treated animals.
| Possible Cause | Troubleshooting Step |
| High Dose | The administered dose may be too high, leading to off-target effects or general toxicity. |
| Solution: Perform a dose-escalation study to identify the maximum tolerated dose (MTD). Start with a lower dose and gradually increase it while closely monitoring the animals for any signs of toxicity (e.g., weight loss, changes in behavior). | |
| Formulation-Related Toxicity | The vehicle used for formulation may be causing adverse effects. |
| Solution: Administer a vehicle-only control group to assess the toxicity of the formulation itself. If the vehicle is the issue, explore alternative, more biocompatible formulations. | |
| Off-Target Effects | The inhibitor may be interacting with other molecules besides CD73. |
| Solution: While difficult to address without further compound development, understanding potential off-target effects through in vitro profiling can provide insights. |
Experimental Protocols
Protocol 1: In Vivo Formulation of this compound
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Phosphate-buffered saline (PBS) or sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials and syringes
Procedure:
-
Calculate the total amount of this compound required for the study based on the desired dose and number of animals.
-
Prepare a stock solution of this compound in DMSO. For example, dissolve 10 mg of this compound in 100 µL of DMSO to get a 100 mg/mL stock. Use sonication if necessary to aid dissolution.[1]
-
In a sterile vial, add the required volume of the DMSO stock solution.
-
Add PEG300 to the vial. A common ratio is to have a final formulation with 10% DMSO and 40% PEG300.
-
Mix the solution thoroughly until it is clear.
-
Add Tween 80. A typical final concentration is 5%.
-
Mix again until the solution is homogeneous.
-
Slowly add sterile saline or PBS to the desired final volume while vortexing to prevent precipitation. The final volume will determine the final concentration of the dosing solution.
-
Visually inspect the final formulation for any signs of precipitation. If the solution is cloudy, it may require optimization of the vehicle ratios.
-
Filter the final formulation through a 0.22 µm sterile filter before administration.
Protocol 2: Pharmacodynamic (PD) Assay for CD73 Inhibition in Plasma
Objective: To measure the activity of soluble CD73 in plasma samples from treated animals to assess the extent of target engagement.
Materials:
-
Plasma samples collected from animals at various time points after this compound administration.
-
AMP (adenosine monophosphate) solution
-
Malachite green phosphate detection kit
-
Trichloroacetic acid (TCA)
-
Microplate reader
Procedure:
-
Collect blood samples from animals via an appropriate method (e.g., tail vein, retro-orbital) into tubes containing an anticoagulant (e.g., heparin).
-
Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
In a 96-well plate, add a small volume of plasma (e.g., 10 µL).
-
Initiate the enzymatic reaction by adding a solution containing AMP.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA, which will also precipitate plasma proteins.[19]
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate.
-
Add the malachite green reagent to the supernatant and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength (e.g., ~620 nm) using a microplate reader.
-
The amount of phosphate generated is proportional to the CD73 activity. Compare the activity in samples from treated animals to that of vehicle-treated controls to determine the percentage of CD73 inhibition.
Visualizations
Caption: CD73 converts AMP to immunosuppressive adenosine.
Caption: Workflow for optimizing in vivo dosage.
Caption: Decision tree for in vivo troubleshooting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CD73 | TargetMol [targetmol.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]
- 6. What are CD73 agonists and how do they work? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Frontiers | CD73: agent development potential and its application in diabetes and atherosclerosis [frontiersin.org]
- 9. assaygenie.com [assaygenie.com]
- 10. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of CD73 AMP hydrolysis by a therapeutic antibody with a dual, non-competitive mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics [mdpi.com]
- 16. US9125805B2 - Stable formulations for parenteral injection of small molecule drugs - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Strategies for Streamlining Small Molecule Formulation Development When Bridging from Candidate Selection to First-in-Human Clinical Testing - Pharmaceutical Technology [pharmaceutical-technology.com]
- 19. jitc.bmj.com [jitc.bmj.com]
- 20. Collection - NMR-Based Assay for the Ex Vivo Determination of Soluble CD73 Activity in Serum - Analytical Chemistry - Figshare [figshare.com]
Technical Support Center: Troubleshooting CD73-IN-3 In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing CD73-IN-3 in in vitro assays. The information is tailored to scientists and drug development professionals to help identify and resolve common sources of variability and unexpected results.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of CD73, also known as ecto-5'-nucleotidase.[1][2] CD73 is a cell-surface enzyme that plays a critical role in the adenosine signaling pathway by converting adenosine monophosphate (AMP) to the immunosuppressive molecule adenosine.[3][4] this compound has a reported IC50 of approximately 7.3 nM in a Calu6 human cell-based assay and 28 nM in other assays.[1][2] While the exact binding mode of this compound is not definitively stated in the provided results, small molecule inhibitors of CD73 are often competitive with the substrate, AMP.
2. What are the common in vitro assay formats for measuring CD73 activity and inhibition by this compound?
Several assay formats are available, each with its own advantages and disadvantages. The most common are:
-
Colorimetric Assays: These assays typically measure the inorganic phosphate (Pi) produced from AMP hydrolysis. A common method is the malachite green assay. They are cost-effective but can be prone to interference from phosphate in buffers or compound preparations.[5][6]
-
Luminescence-Based Assays: These assays can measure either the depletion of AMP or the production of adenosine. For example, the AMP-Glo assay measures remaining AMP, where the signal is inversely proportional to CD73 activity.[7] These assays are generally more sensitive than colorimetric methods.
-
Mass Spectrometry (MS)-Based Assays: These highly sensitive and specific assays directly measure the conversion of AMP to adenosine.[3] They are considered a gold standard but require specialized equipment.
3. Should I use a recombinant enzyme or a cell-based assay?
The choice between a recombinant enzyme and a cell-based assay depends on the experimental goals:
-
Recombinant Enzyme Assays: These are ideal for initial inhibitor screening and determining biochemical IC50 values. They provide a clean system to study the direct interaction between the inhibitor and the enzyme without the complexities of a cellular environment.
-
Cell-Based Assays: These assays measure the inhibition of CD73 in a more physiologically relevant context, on the surface of cancer cells (e.g., MDA-MB-231 or Calu6).[2][7] They are essential for confirming inhibitor activity in a cellular context and can reveal effects related to cell permeability and off-target effects.
4. What is the recommended starting concentration for AMP in the assay?
For inhibitor screening, it is recommended to use an AMP concentration close to its Michaelis-Menten constant (Km).[3] The reported Km of CD73 for AMP can vary but is generally in the low micromolar range (e.g., 2.53 µM).[7] Using an AMP concentration near the Km makes the assay more sensitive to competitive inhibitors.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Reagent contamination (e.g., phosphate in colorimetric assays).[5][6] | Use phosphate-free buffers and reagents. Prepare fresh solutions. |
| Non-specific binding of antibodies in ELISA-based assays. | Optimize blocking buffers and antibody concentrations. | |
| Autofluorescence of test compounds in fluorescence-based assays. | Screen compounds for intrinsic fluorescence before the assay. | |
| Low Signal or No Activity | Inactive enzyme. | Ensure proper storage of recombinant CD73 at -70°C and avoid repeated freeze-thaw cycles. |
| Incorrect assay buffer composition. | The assay buffer should typically contain divalent cations like MgCl2, which are necessary for CD73 activity. | |
| Low expression of CD73 in cell-based assays. | Use a cell line known to have high CD73 expression (e.g., MDA-MB-231, Calu6).[2][7] | |
| High Variability Between Replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing of reagents. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate or fill them with a blank solution. | |
| Poor solubility of this compound. | Prepare a high-concentration stock solution of this compound in DMSO and then dilute it in the assay buffer.[1] Sonication may be required to fully dissolve the compound.[1] | |
| Instability of this compound. | Prepare fresh dilutions of the inhibitor for each experiment. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions |
| This compound IC50 | 7.3 nM | Calu6 cell-based assay[2] |
| This compound EC50 | 213 nM | Human serum[2] |
| CD73 Km for AMP | ~2.5 µM | Recombinant enzyme assay[7] |
| Recombinant Human CD73 Specific Activity | >15,000 pmol/min/µg | Malachite green phosphate detection |
Experimental Protocols
Recombinant Human CD73 Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and is suitable for determining the biochemical IC50 of this compound.
Materials:
-
Recombinant Human CD73
-
CD73 Assay Buffer (e.g., 25 mM Tris, 5 mM MgCl2, pH 7.5)
-
Adenosine 5'-monophosphate (AMP)
-
This compound
-
Malachite Green Phosphate Detection Kit
-
96-well clear flat-bottom plate
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Serially dilute this compound in CD73 Assay Buffer to the desired concentrations.
-
Add 25 µL of the diluted this compound or vehicle control to the wells of the 96-well plate.
-
Dilute recombinant human CD73 in CD73 Assay Buffer and add 25 µL to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare an AMP substrate solution in CD73 Assay Buffer (concentration near the Km, e.g., 5 µM).
-
Initiate the reaction by adding 50 µL of the AMP solution to each well.
-
Incubate the plate at 37°C for 20-30 minutes.
-
Stop the reaction and measure the generated phosphate using a Malachite Green Phosphate Detection Kit according to the manufacturer's instructions.
-
Read the absorbance at the recommended wavelength (e.g., 620 nm).
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based CD73 Activity Assay
This protocol is designed to measure the inhibitory effect of this compound on endogenous CD73 expressed on cancer cells.
Materials:
-
CD73-expressing cancer cell line (e.g., MDA-MB-231)
-
Cell culture medium
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution)
-
Adenosine 5'-monophosphate (AMP)
-
This compound
-
Detection reagent (e.g., AMP-Glo™ Assay System)
-
96-well white opaque plate
Procedure:
-
Seed the CD73-expressing cells in a 96-well plate and culture overnight to form a confluent monolayer.
-
Prepare a stock solution of this compound in 100% DMSO and serially dilute it in Assay Buffer.
-
Wash the cells gently with Assay Buffer.
-
Add the diluted this compound or vehicle control to the cells and pre-incubate at 37°C for 30 minutes.
-
Initiate the reaction by adding AMP to a final concentration near the Km.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of remaining AMP using a detection reagent like the AMP-Glo™ Assay System, following the manufacturer's protocol.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Visualizations
Caption: The CD73 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting common issues in CD73 in vitro assays.
References
- 1. This compound | CD73 | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Robust Multiplex Mass Spectrometric Assay for Screening Small-Molecule Inhibitors of CD73 with Diverse Inhibition Modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Monitoring and characterizing soluble and membrane-bound ectonucleotidases CD73 and CD39 - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: CD73-IN-3 Animal Model Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the small molecule inhibitor CD73-IN-3 in animal models. The information is intended for scientists and drug development professionals to anticipate and mitigate potential in-vivo toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the known toxicity profile of this compound in animal models?
A1: Currently, there is limited publicly available information specifically detailing the in vivo toxicity profile, including the Maximum Tolerated Dose (MTD) or LD50, of this compound. However, preclinical studies on other small molecule CD73 inhibitors and anti-CD73 antibodies have generally reported mild adverse events.[1] Researchers should conduct initial dose-range finding studies to determine the MTD of this compound in their specific animal model and experimental conditions.
Q2: What are the potential on-target and off-target toxicities associated with CD73 inhibition?
A2: CD73 is a key enzyme in the adenosine signaling pathway, which plays a role in immune suppression.[1][2] On-target effects of CD73 inhibition are expected to involve modulation of the immune system. While this is often the desired therapeutic effect, it could potentially lead to immune-related adverse events (irAEs). Off-target toxicities are specific to the chemical structure of this compound and are currently not well-documented. Close monitoring of immune cell populations and cytokine levels, as well as standard clinical pathology and histopathology, is recommended.
Q3: How can I improve the solubility and formulation of this compound for in vivo administration?
A3: Many small molecule kinase inhibitors have poor aqueous solubility, which can affect bioavailability and contribute to toxicity.[3][4] For preclinical studies, it is crucial to develop a suitable formulation. Consider the following strategies:
-
Vehicle Selection: Start with common vehicles such as a mixture of DMSO, PEG300, Tween 80, and saline. The final concentration of DMSO should be kept to a minimum (ideally <10%) to avoid vehicle-related toxicity.
-
Solubilizing Excipients: Investigate the use of cyclodextrins or other solubilizing agents.
-
Lipid-Based Formulations: For oral administration, lipid-based formulations can enhance the absorption of lipophilic drugs.[3]
-
Salt Forms: Preparation of lipophilic salts can significantly improve solubility in lipid-based excipients.[3]
Q4: What clinical signs should I monitor for in my animal studies with this compound?
A4: Daily clinical observations are critical for assessing toxicity. Monitor for the following signs:
-
Changes in body weight (a decrease of more than 15-20% is a common endpoint).
-
Changes in food and water consumption.
-
Changes in posture, gait, and overall activity level.
-
Appearance of fur (piloerection).
-
Signs of pain or distress (e.g., hunched posture, lethargy).
-
Changes in feces and urine.
Troubleshooting Guides
Issue 1: Unexpected Animal Morbidity or Mortality at Planned Doses
-
Possible Cause: The administered dose of this compound exceeds the MTD in the specific animal model, strain, or sex being used.
-
Troubleshooting Steps:
-
Immediate Action: Cease dosing and humanely euthanize animals showing severe signs of toxicity.
-
Dose De-escalation: Reduce the dose by 50% in the next cohort of animals and perform a more detailed dose-range finding study with smaller dose increments.
-
Formulation Check: Re-evaluate the formulation for any potential precipitation of the compound, which could lead to inconsistent dosing and acute toxicity. Ensure the vehicle is well-tolerated at the administered volume.
-
Route of Administration: Consider if the route of administration is contributing to acute toxicity. For example, a rapid intravenous bolus may lead to higher peak plasma concentrations (Cmax) compared to a slower infusion or oral gavage.
-
Issue 2: Significant Weight Loss (>15%) in Treated Animals
-
Possible Cause:
-
Systemic toxicity affecting appetite and metabolism.
-
Gastrointestinal toxicity.
-
Dehydration.
-
-
Troubleshooting Steps:
-
Supportive Care: Provide supplemental nutrition (e.g., wet mash) and hydration (e.g., subcutaneous fluids) if permitted by the study protocol.
-
Dose Adjustment: Consider lowering the dose in subsequent cohorts.
-
Monitor Food and Water Intake: Quantify daily food and water consumption to differentiate between reduced intake and metabolic effects.
-
Necropsy and Histopathology: At the end of the study, or if animals are euthanized due to weight loss, perform a thorough necropsy with a focus on the gastrointestinal tract, liver, and kidneys.
-
Issue 3: Injection Site Reactions (for parenteral administration)
-
Possible Cause:
-
Irritation caused by the formulation (e.g., high concentration of DMSO, pH of the solution).
-
Precipitation of the compound at the injection site.
-
-
Troubleshooting Steps:
-
Formulation Optimization:
-
Reduce the concentration of co-solvents like DMSO.
-
Adjust the pH of the formulation to be more physiological (around 7.4).
-
Increase the volume of the injection to dilute the compound, if feasible within animal welfare guidelines.
-
-
Rotate Injection Sites: If multiple injections are required, rotate the injection sites to minimize local irritation.
-
Alternative Route: If irritation persists, consider an alternative route of administration (e.g., oral gavage if bioavailability is adequate).
-
Quantitative Data Summary
| Compound | Target | IC50 (in vitro) | Notes |
| This compound | CD73 | 7.3 nM (Calu6 human cell assay) | Potent small molecule inhibitor.[5] |
| AB680 | CD73 | Ki of 5 pM | Highly potent and selective, well-tolerated in preclinical models.[6] |
| OP-5244 | CD73 | Not specified | Orally bioavailable small molecule inhibitor.[6] |
| LY3475070 | CD73 | Not specified | Small molecule inhibitor in clinical trials.[1] |
| ORIC-533 | CD73 | Not specified | Small molecule inhibitor in clinical trials.[1] |
Experimental Protocols
Protocol 1: General Procedure for In Vivo Maximum Tolerated Dose (MTD) Study of this compound in Mice
-
Animal Model:
-
Species: Mouse (e.g., C57BL/6 or BALB/c)
-
Sex: Both males and females should be used in separate cohorts.
-
Age: 8-10 weeks.
-
Group Size: 3-5 mice per dose group.
-
-
Formulation Preparation (Example):
-
Prepare a stock solution of this compound in 100% DMSO.
-
For each dose level, dilute the stock solution with a vehicle of PEG300, Tween 80, and saline. A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Ensure the final formulation is a clear solution. If precipitation occurs, the formulation needs to be optimized.
-
-
Dose Administration:
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage (p.o.).
-
Dose Levels: Start with a wide range of doses (e.g., 1, 10, 50, 100 mg/kg). The selection of initial doses may be informed by in vitro potency and data from similar compounds.
-
Dosing Volume: Typically 10 mL/kg for mice.
-
Dosing Schedule: Once daily for 5-14 consecutive days.
-
-
Monitoring and Endpoints:
-
Clinical Observations: Record daily observations for each animal, including changes in activity, posture, and appearance.
-
Body Weight: Measure body weight daily. The MTD is often defined as the highest dose that does not result in greater than 15-20% body weight loss or any signs of significant clinical toxicity.
-
Terminal Procedures: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis. Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.
-
Visualizations
Caption: CD73 Signaling Pathway and the Point of Inhibition by this compound.
Caption: General Experimental Workflow for In Vivo Toxicity Assessment.
Caption: Decision Tree for Troubleshooting In Vivo Toxicity.
References
- 1. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Practical Recommendations for the Manipulation of Kinase Inhibitor Formulations to Age-Appropriate Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2019168744A1 - Cd73 inhibitors - Google Patents [patents.google.com]
- 6. CD39 and CD73 as Promising Therapeutic Targets: What Could Be the Limitations? - PMC [pmc.ncbi.nlm.nih.gov]
CD73-IN-3 experimental controls and best practices
Welcome to the technical support center for CD73-IN-3. This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with this potent CD73 inhibitor. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and established experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small molecule inhibitor of CD73 (Ecto-5'-nucleotidase).[1][2] CD73 is a cell-surface enzyme that plays a critical role in the purinergic signaling pathway by converting adenosine monophosphate (AMP) to adenosine.[3][4] Adenosine within the tumor microenvironment has strong immunosuppressive effects, hindering the activity of immune cells such as T cells and natural killer (NK) cells.[3][4] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby restoring anti-tumor immune responses.[3] This makes this compound a promising agent for cancer immunotherapy, often explored in combination with other treatments like checkpoint inhibitors or chemotherapy.[1][5]
Q2: What are the reported IC50 values for this compound?
There are slightly different IC50 values reported for this compound in the literature, which is not uncommon for small molecule inhibitors and can depend on the specific assay conditions. The reported values are:
These values are in a similar nanomolar range and confirm the high potency of the inhibitor. For detailed troubleshooting on IC50 variability, please refer to the Troubleshooting Guide below.
Q3: What are the common experimental applications for this compound?
This compound is primarily used in cancer research to:
-
Inhibit tumor growth: By blocking adenosine production, this compound can enhance the immune system's ability to attack and destroy cancer cells.[2]
-
Enhance combination therapies: It is often used in conjunction with immune checkpoint inhibitors (e.g., anti-PD-1 or anti-CTLA-4 antibodies) to achieve synergistic anti-tumor effects.[5] It can also be combined with chemotherapy or radiotherapy, as these treatments can lead to the release of ATP from dying tumor cells, which would otherwise be converted to immunosuppressive adenosine.[3][7]
-
Study the role of the adenosine pathway: Researchers use this compound as a tool to investigate the impact of the CD73/adenosine axis on various aspects of tumor biology, including immune evasion, metastasis, and drug resistance.[8]
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the CD73 signaling pathway and a general experimental workflow for evaluating this compound.
Caption: The CD73 signaling pathway, illustrating the conversion of ATP to immunosuppressive adenosine and its inhibition by this compound.
Caption: A general experimental workflow for the preclinical evaluation of this compound, from in vitro characterization to in vivo efficacy studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent IC50 values | 1. Assay format: Differences between biochemical assays (using purified enzyme) and cell-based assays.[9] 2. Cell line variability: Different cell lines express varying levels of CD73. 3. Substrate concentration: The concentration of AMP used can influence the apparent IC50. 4. Inhibitor solubility: Poor solubility of this compound in the assay buffer. | 1. Clearly report the assay type (e.g., "Calu6 cell-based assay"). For initial screening, a biochemical assay can be useful, but cell-based assays are more physiologically relevant. 2. Characterize CD73 expression levels in your chosen cell line by flow cytometry or western blot.[10] 3. Use an AMP concentration at or below the Km for CD73 in your assay system. 4. Ensure complete solubilization of this compound in DMSO before diluting into aqueous assay buffer. Use freshly opened DMSO as it is hygroscopic.[6] Sonication may be required.[1] |
| Low or no in vivo efficacy | 1. Suboptimal dosing/schedule: Inadequate drug exposure at the tumor site. The dosing regimen may need to be adjusted based on the tumor model and CD73 expression levels.[11] 2. Poor bioavailability: The formulation and route of administration may not be optimal. 3. Tumor model resistance: The chosen tumor model may not be sensitive to CD73 inhibition alone. | 1. Perform pharmacokinetic studies to determine the optimal dose and schedule to maintain sufficient plasma concentrations. Consider that a single dose might be more effective than multiple doses in certain contexts.[11] 2. For intraperitoneal or oral administration, ensure proper formulation. A sample in vivo formulation is: 50 µL DMSO, 300 µL PEG300, 50 µL Tween 80, and 600 µL saline/PBS.[1] 3. Combine this compound with other therapies, such as anti-PD-1 antibodies, which has shown synergistic effects in preclinical models.[12] |
| Off-target effects | 1. Inhibition of other ectonucleotidases: Although reported to be selective, high concentrations might affect other related enzymes. 2. Cellular toxicity: At high concentrations, the inhibitor or the solvent (DMSO) may induce cytotoxicity unrelated to CD73 inhibition. | 1. Test the inhibitor against other ectonucleotidases like CD39 to confirm its selectivity in your experimental system. 2. Include a vehicle control (DMSO) in all experiments. Determine the cytotoxic concentration of this compound on your cells of interest and work below this concentration for functional assays. |
| Difficulty dissolving this compound | Inherent low aqueous solubility. | 1. Prepare a high-concentration stock solution in 100% DMSO. MedChemExpress suggests a solubility of up to 100 mg/mL (349.25 mM) with sonication.[6] TargetMol suggests 22.5 mg/mL (78.58 mM) with sonication.[1] 2. For cell-based assays, ensure the final DMSO concentration is low (typically <0.5%) and consistent across all conditions, including controls. 3. Store the DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. |
Quantitative Data Summary
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 7.3 nM | Calu6 human cell-based assay | MedchemExpress[6] |
| IC50 | 28 nM | Not specified | TargetMol[1] |
| EC50 | 0.213 µM | Inhibition of CD73 activity in human serum | MedchemExpress[6] |
| Solubility in DMSO | up to 100 mg/mL (349.25 mM) | With ultrasonic treatment | MedchemExpress[6] |
| Solubility in DMSO | 22.5 mg/mL (78.58 mM) | Sonication is recommended | TargetMol[1] |
Key Experimental Protocols
In Vitro Adenosine Production Assay (Cell-Based)
This protocol is adapted from methods used to assess the activity of CD73 inhibitors on cancer cells.[7][10]
Objective: To determine the IC50 of this compound by measuring the inhibition of adenosine production from AMP by cancer cells.
Materials:
-
CD73-expressing cancer cell line (e.g., Calu6, COLO201)
-
This compound
-
DMSO (anhydrous)
-
AMP (adenosine 5'-monophosphate)
-
Cell culture medium
-
96-well cell culture plates
-
Adenosine detection kit (e.g., HPLC-MS/MS or a luciferase-based assay)
Procedure:
-
Cell Seeding: Seed the CD73-expressing cancer cells in a 96-well plate at a density that will result in a confluent monolayer the next day. Incubate overnight at 37°C, 5% CO2.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these stock solutions in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Inhibitor Treatment: Remove the culture medium from the cells and add the medium containing the different concentrations of this compound or vehicle control (DMSO). Incubate for 1 hour at 37°C.
-
Substrate Addition: Add AMP to each well to a final concentration of 10-50 µM.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 1-4 hours). This time should be optimized to ensure measurable adenosine production in the control wells without substrate depletion.
-
Sample Collection: Collect the supernatant from each well.
-
Adenosine Quantification: Measure the concentration of adenosine in the supernatants using a validated method such as HPLC-MS/MS or a commercial adenosine assay kit.
-
Data Analysis: Plot the adenosine concentration against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
T-Cell Activation Assay
This protocol is a general guide based on principles of assessing T-cell function in the presence of immunosuppressive factors.[13][14]
Objective: To evaluate the ability of this compound to reverse adenosine-mediated suppression of T-cell activation.
Materials:
-
Human or mouse T cells (isolated from PBMCs or splenocytes)
-
CD73-expressing cancer cells
-
This compound
-
AMP
-
Anti-CD3/anti-CD28 antibodies (for T-cell stimulation)
-
CFSE (for proliferation analysis) or antibodies for activation markers (e.g., anti-CD25, anti-CD69)
-
Cytokine detection assay (e.g., ELISA or CBA for IFN-γ)
Procedure:
-
Co-culture Setup: Seed CD73-expressing cancer cells in a 24-well plate. Allow them to adhere overnight.
-
T-Cell Labeling (Optional): For proliferation assays, label T cells with CFSE according to the manufacturer's protocol.
-
Inhibitor and Substrate Addition: Add this compound (at a concentration around its IC50) and AMP (e.g., 50 µM) to the cancer cell culture. Incubate for 1 hour.
-
T-Cell Addition and Stimulation: Add the T cells to the wells containing the cancer cells. Add anti-CD3/anti-CD28 antibodies to stimulate the T cells.
-
Incubation: Co-culture for 72 hours at 37°C, 5% CO2.
-
Analysis:
-
Proliferation: Harvest the T cells and analyze CFSE dilution by flow cytometry.
-
Activation: Stain T cells for activation markers like CD25 and CD69 and analyze by flow cytometry.
-
Cytokine Production: Collect the culture supernatant and measure the concentration of IFN-γ by ELISA.
-
-
Controls: Include controls such as T cells + cancer cells without AMP, and T cells + cancer cells + AMP without this compound to demonstrate adenosine-mediated suppression and its reversal.
In Vivo Murine Tumor Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model.[2][12]
Objective: To assess the in vivo anti-tumor activity of this compound, alone and in combination with an immune checkpoint inhibitor.
Materials:
-
Syngeneic mouse tumor cell line (e.g., MC38, CT26)
-
Immunocompetent mice (e.g., C57BL/6 or BALB/c, depending on the cell line)
-
This compound
-
Vehicle for in vivo administration (e.g., DMSO/PEG300/Tween 80/Saline)
-
Anti-mouse PD-1 antibody (or other checkpoint inhibitor)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously implant a defined number of tumor cells (e.g., 5 x 10^5) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. The formula for tumor volume is typically (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100 mm³), randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Anti-PD-1 antibody alone
-
This compound + anti-PD-1 antibody
-
-
Drug Administration: Administer this compound and the antibody according to a predetermined schedule and route (e.g., oral gavage for this compound, intraperitoneal injection for the antibody). The dosing regimen for the CD73 inhibitor may require optimization.[11]
-
Efficacy Assessment: Continue to monitor tumor growth and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to analyze the tumor microenvironment. This can include flow cytometric analysis of infiltrating immune cells (e.g., CD8+ T cells, regulatory T cells) to understand the mechanism of action.
References
- 1. This compound | CD73 | TargetMol [targetmol.com]
- 2. Inhibition of CD73 improves B cell-mediated anti-tumor immunity in a mouse model of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. youtube.com [youtube.com]
- 5. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Selectivity of various inhibitors against soluble CD73 and membrane bound CD73 enzyme using assay protocol for purified and cell-based assays. - figshare - Figshare [figshare.com]
- 10. researchgate.net [researchgate.net]
- 11. Optimal dosing regimen of CD73 blockade improves tumor response to radiotherapy through iCOS downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. horizondiscovery.com [horizondiscovery.com]
Technical Support Center: Troubleshooting Poor Response to CD73-IN-3
This technical support center provides guidance to researchers, scientists, and drug development professionals who are encountering a poor or unexpected response to the CD73 inhibitor, CD73-IN-3, in their cell line-based experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that targets CD73 (also known as ecto-5'-nucleotidase). CD73 is a cell-surface enzyme that plays a critical role in the adenosine signaling pathway by converting adenosine monophosphate (AMP) to adenosine.[1] Adenosine in the tumor microenvironment has immunosuppressive effects.[1] By inhibiting CD73, this compound aims to reduce the production of immunosuppressive adenosine, thereby enhancing anti-tumor immune responses.[1][2]
Q2: How do I know if my cell line is a good model for studying this compound?
A2: The response to a CD73 inhibitor is often correlated with the expression level of CD73 on the cancer cells.[2] Cell lines with high CD73 expression are generally expected to be more sensitive to inhibition. It is crucial to verify the CD73 expression status of your cell line at both the mRNA and protein level (e.g., via qPCR, western blot, or flow cytometry).
Q3: Are there known resistance mechanisms to CD73 inhibitors?
A3: While specific resistance mechanisms to this compound may not be fully elucidated, general mechanisms of resistance to small molecule inhibitors can include low target expression, mutations in the target protein that prevent inhibitor binding, activation of bypass signaling pathways, or increased drug efflux from the cell. Upregulation of CD73 itself can be a resistance mechanism to other cancer therapies.[2]
Q4: What is a typical effective concentration for a small molecule inhibitor like this compound in cell culture?
A4: The effective concentration, often represented as the IC50 (half-maximal inhibitory concentration), can vary widely between different cell lines and is dependent on the specific inhibitor. For many small molecule inhibitors, IC50 values in the nanomolar to low micromolar range are expected in sensitive cell lines. If you are observing a lack of effect at concentrations above 10 µM, it may indicate a problem with the experimental setup or inherent resistance in the cell line.
Troubleshooting Guide
If you are observing a poor response to this compound in your experiments, the following troubleshooting guide provides a structured approach to identifying the potential cause.
Problem 1: No or weak inhibition of cell viability/proliferation.
This is a common issue that can arise from several factors related to the compound, the cell line, or the experimental setup.
Possible Cause 1.1: Low or absent CD73 expression in the cell line.
-
Troubleshooting Step:
-
Verify CD73 Expression: Confirm the expression of CD73 in your cell line at both the mRNA (qPCR) and protein (Western Blot or Flow Cytometry) levels. Compare your results to published data for that cell line, if available.
-
Select a Positive Control Cell Line: If possible, include a cell line with known high CD73 expression as a positive control in your experiments.
-
Possible Cause 1.2: The inhibitor is not stable or active.
-
Troubleshooting Step:
-
Proper Storage and Handling: Ensure that this compound is stored according to the manufacturer's instructions (e.g., at -20°C or -80°C, protected from light and moisture).
-
Fresh Working Solutions: Prepare fresh working dilutions of the inhibitor from a concentrated stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it upon receipt.
-
Solubility Issues: Visually inspect your final dilutions in cell culture media for any signs of precipitation. If solubility is a concern, you may need to adjust the solvent or the final concentration.
-
Possible Cause 1.3: Poor cell permeability of the inhibitor.
-
Troubleshooting Step:
-
Perform a Permeability Assay: If you suspect poor cell entry, you can perform a cell permeability assay. Common methods include the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based assays using Caco-2 or MDCK cell monolayers.[3][4][5] These assays measure the rate at which a compound crosses an artificial or cellular barrier.
-
Possible Cause 1.4: Active efflux of the inhibitor by membrane transporters.
-
Troubleshooting Step:
-
Co-treatment with an Efflux Pump Inhibitor: P-glycoprotein (P-gp or MDR1) is a common efflux pump that can remove small molecule drugs from cells, leading to resistance.[6][7][8] To test for this, you can co-treat your cells with a known P-gp inhibitor, such as verapamil or cyclosporin A, along with this compound. An increase in the efficacy of this compound in the presence of the P-gp inhibitor would suggest that efflux is a contributing factor.
-
Problem 2: Inconsistent results between experiments.
Possible Cause 2.1: Inconsistent cell culture conditions.
-
Troubleshooting Step:
-
Standardize Cell Seeding Density: Ensure that you are seeding the same number of viable cells for each experiment.
-
Consistent Cell Passage Number: Use cells within a narrow passage number range, as cellular characteristics can change over time in culture.
-
Monitor Cell Health: Regularly check your cells for signs of stress or contamination.
-
Possible Cause 2.2: Issues with assay methodology.
-
Troubleshooting Step:
-
Pipetting Accuracy: Use calibrated pipettes and ensure proper mixing of reagents.
-
Plate Edge Effects: To minimize evaporation and temperature gradients that can affect cells in the outer wells of a microplate, consider not using the outermost wells for data collection and instead filling them with sterile media or PBS.
-
Consistent Incubation Times: Ensure that the incubation times for both drug treatment and assay development are consistent across all experiments.
-
Quantitative Data Summary
For comparative purposes, the following tables provide examples of CD73 expression in various cancer cell lines and IC50 values for a standard chemotherapeutic agent, Cisplatin, in different cell lines. Note: Specific IC50 values for this compound are not publicly available and will need to be determined empirically for your cell line of interest.
Table 1: CD73 Expression in Various Cancer Cell Lines
| Cancer Type | Cell Line | CD73 Expression Level | Reference |
| Bladder Cancer | RT4, T24 | Expressed | [2] |
| Glioblastoma | U138 MG | High | [9] |
| Pancreatic Cancer | KPCY-derived cell lines | Variable | [10] |
Table 2: Example IC50 Values for Cisplatin in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A431 | Cervix Squamous Carcinoma | 0.19 | [11] |
| 2008 | Ovarian Carcinoma | 0.78 | [11] |
| A431Pt (Cisplatin-resistant) | Cervix Squamous Carcinoma | 3.5 | [11] |
| C13 (Cisplatin-resistant) | Ovarian Carcinoma | 5.4 | [11] |
Experimental Protocols
Protocol 1: CD73 Activity Assay (Malachite Green-Based)
This protocol is a colorimetric assay to measure the amount of inorganic phosphate released from the hydrolysis of AMP by CD73.
Materials:
-
96-well clear flat-bottom plate
-
Recombinant human CD73 or cell lysate
-
AMP solution (substrate)
-
Malachite Green Reagent A
-
Malachite Green Reagent B
-
Phosphate Standard
-
Assay Buffer (e.g., Tris-based buffer, pH 7.4)
Procedure:
-
Prepare Phosphate Standards: Prepare a serial dilution of the Phosphate Standard in Assay Buffer to generate a standard curve.
-
Prepare Enzyme Reaction: In the 96-well plate, add your sample (recombinant CD73 or cell lysate) to the wells. Include a "no enzyme" control with only Assay Buffer.
-
Initiate Reaction: Add the AMP solution to all wells to start the enzymatic reaction. The final volume in each well should be consistent.
-
Incubate: Incubate the plate at 37°C for a predetermined amount of time (e.g., 15-30 minutes).
-
Stop Reaction & Develop Color:
-
Measure Absorbance: Read the absorbance at 620-640 nm using a microplate reader.[13]
-
Data Analysis: Subtract the absorbance of the "no enzyme" control from all other readings. Use the phosphate standard curve to determine the amount of phosphate generated in each sample.
Protocol 2: Cell Viability Assay (MTT-Based)
This protocol measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
96-well clear flat-bottom plate
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: The next day, remove the old media and add fresh media containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a "no cells" control (media only).
-
Incubate: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add MTT Reagent: After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate for Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilize Formazan: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no cells" control from all other readings. Normalize the data to the vehicle control (which represents 100% viability) and plot the results to determine the IC50 value of this compound.
Visualizations
Caption: The CD73 signaling pathway and the inhibitory action of this compound.
References
- 1. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioivt.com [bioivt.com]
- 4. pharmaron.com [pharmaron.com]
- 5. admescope.com [admescope.com]
- 6. Frontiers | A review on dynamics of permeability-glycoprotein in efflux of chemotherapeutic drugs [frontiersin.org]
- 7. P-glycoprotein-mediated efflux as a major factor in the variance of absorption and distribution of drugs: modulation of chemotherapy resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. 3hbiomedical.com [3hbiomedical.com]
- 13. eubopen.org [eubopen.org]
Validation & Comparative
A Comparative Guide to CD73 Inhibitors: Benchmarking CD73-IN-3 Against Novel Competitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the small molecule CD73 inhibitor, CD73-IN-3, with other leading inhibitors in development: AB680, ORIC-533, and ATG-037. This analysis is supported by experimental data on their potency and efficacy, detailed experimental protocols, and visualizations of the critical CD73 signaling pathway and experimental workflows.
CD73, or ecto-5'-nucleotidase, is a critical enzyme in the adenosine signaling pathway, which plays a significant role in creating an immunosuppressive tumor microenvironment. By catalyzing the conversion of adenosine monophosphate (AMP) to adenosine, CD73 contributes to the suppression of anti-tumor immunity. Consequently, the development of potent and selective CD73 inhibitors has become a promising avenue in cancer immunotherapy. This guide focuses on a comparative analysis of this compound (also known as LY3475070) against other notable small molecule inhibitors that have entered clinical investigation.
Quantitative Comparison of CD73 Inhibitors
The following table summarizes the in vitro potency of this compound and its key competitors. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values are presented to provide a clear comparison of their biological activity.
| Inhibitor | Alias | IC50 | EC50 | Cell/Assay Conditions |
| This compound | LY3475070 | 7.3 nM | - | Calu6 human cell assay |
| 28 nM | - | Not specified | ||
| - | 0.213 µM | Human serum | ||
| AB680 | Quemliclustat | < 0.01 nM | - | Human CD8+ T-cells |
| 0.043 nM | - | Soluble human CD73 | ||
| 0.070 nM | - | CHO cells expressing human CD73 | ||
| 0.008 nM | - | Mouse CD8+ T-cells | ||
| 0.011 nM | - | Human Peripheral Blood Mononuclear Cells (hPBMCs) | ||
| ORIC-533 | < 0.1 nM | - | Biochemical assay | |
| - | 0.14 nM | Human H1528 cells | ||
| - | 1.0 nM | Mouse EMT6 cells | ||
| ATG-037 | CB-708 | 0.36 nM | 21.6 nM | Human A375 cells (100 µM AMP) / CD8+ T-cell proliferation |
The CD73 Signaling Pathway in the Tumor Microenvironment
The enzymatic activity of CD73 is a pivotal step in the generation of immunosuppressive adenosine within the tumor microenvironment. The following diagram illustrates this critical pathway.
Caption: The CD73 signaling pathway, illustrating the conversion of ATP to immunosuppressive adenosine and the point of intervention for CD73 inhibitors.
Experimental Protocols
A fundamental method for assessing the potency of CD73 inhibitors is the malachite green assay, which measures the inorganic phosphate released from the enzymatic hydrolysis of AMP.
Malachite Green Assay for CD73 Inhibition
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against CD73.
Materials:
-
Recombinant human CD73 enzyme
-
Adenosine 5'-monophosphate (AMP) substrate
-
Assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl2)
-
Test compounds (CD73 inhibitors) dissolved in DMSO
-
Malachite Green Reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Prepare a working solution of recombinant human CD73 in the assay buffer. Prepare a working solution of AMP in the assay buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add a small volume of the diluted test compound. Include wells with DMSO only as a positive control (no inhibition) and wells with a known CD73 inhibitor as a reference control. b. Add the CD73 enzyme solution to each well, except for the negative control wells (which will receive buffer only). c. Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the AMP substrate solution to all wells. e. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Detection: a. Stop the reaction by adding the Malachite Green Reagent to each well. This reagent will form a colored complex with the inorganic phosphate produced. b. Incubate at room temperature for a short period (e.g., 15-20 minutes) to allow for color development.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at a wavelength of approximately 620-650 nm using a microplate reader. b. Subtract the absorbance of the negative control wells from all other readings. c. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control (DMSO). d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow for Evaluating CD73 Inhibitors
The following diagram outlines a typical workflow for the preclinical evaluation of novel CD73 inhibitors.
Caption: A generalized experimental workflow for the discovery and preclinical development of CD73 inhibitors.
Concluding Remarks
The landscape of CD73 inhibitors is rapidly evolving, with several potent small molecules demonstrating promising preclinical and early clinical activity. This compound is a potent inhibitor of CD73. The comparative data presented in this guide highlights the exceptional potency of newer agents such as AB680 and ORIC-533, which exhibit sub-nanomolar IC50 values. ATG-037 also demonstrates high potency and the ability to reverse immunosuppression. The selection of a lead candidate for further development will depend on a comprehensive evaluation of not only in vitro potency but also pharmacokinetic properties, in vivo efficacy, and safety profiles. The experimental protocols and workflows detailed herein provide a foundational framework for the continued investigation and comparison of novel CD73 inhibitors as they advance toward clinical application.
A Preclinical Head-to-Head: A Comparative Guide to the Small Molecule CD73 Inhibitors AB680 and ORIC-533
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the preclinical performance of two prominent small molecule inhibitors of CD73: AB680 (Quemliclustat) and ORIC-533. This analysis is based on publicly available preclinical data and aims to provide an objective overview to inform research and development decisions.
Extracellular adenosine, generated by the ecto-5'-nucleotidase CD73, has emerged as a critical immunosuppressive molecule within the tumor microenvironment (TME)[1]. By converting AMP to adenosine, CD73 promotes tumor growth by inhibiting the activity of various immune cells, including T cells and NK cells[1][2]. Consequently, the development of CD73 inhibitors has become a promising avenue in cancer immunotherapy[2][3]. This guide focuses on a comparative analysis of two clinical-stage small molecule CD73 inhibitors, AB680 and ORIC-533, based on their preclinical profiles.
Mechanism of Action: Targeting the Adenosinergic Pathway
Both AB680 and ORIC-533 are potent, small-molecule inhibitors that target the enzymatic activity of CD73. By blocking the conversion of AMP to adenosine, these inhibitors aim to reduce the concentration of immunosuppressive adenosine in the tumor microenvironment, thereby restoring and enhancing anti-tumor immune responses[1][4]. AB680 is described as a reversible and selective competitive inhibitor of CD73[1][4]. Similarly, ORIC-533 is a highly potent, orally bioavailable small molecule inhibitor of CD73[1][4][5].
Below is a diagram illustrating the targeted signaling pathway.
In Vitro Potency and Selectivity
A direct comparison of the in vitro potency of AB680 and ORIC-533 reveals both to be highly potent inhibitors of CD73.
| Parameter | AB680 | ORIC-533 | Reference |
| Target | CD73 (ecto-5'-nucleotidase) | CD73 (ecto-5'-nucleotidase) | [1][4] |
| Ki (human CD73) | 5 pM | Not explicitly stated | [4] |
| IC50 (human CD8+ T-cells) | < 0.01 nM | Sub-nanomolar potency | [4] |
| Selectivity | High selectivity against related ecto-nucleotidases | No off-target activity against 19 related family members (>300,000-fold) | [4] |
Table 1: Comparison of In Vitro Potency
AB680 has a reported Ki of 5 pM for human CD73, indicating extremely high binding affinity[4]. ORIC-533 is described as having sub-nanomolar potency in inhibiting adenosine production in human cancer cells and CD8+ T-cells[4]. Both molecules exhibit high selectivity for CD73 over other related enzymes, which is a critical feature for minimizing off-target effects.
Preclinical In Vivo Efficacy
Both AB680 and ORIC-533 have demonstrated anti-tumor activity in syngeneic mouse models, both as single agents and in combination with other immunotherapies.
| Study Type | Animal Model | Treatment | Key Findings | Reference |
| AB680 | Syngeneic mouse model of melanoma | AB680 + anti-PD-1 | Increased anti-tumor activity of PD-1 blockade. | [1] |
| AB680 | Syngeneic model of pancreatic ductal adenocarcinoma (PDAC) | AB680 | Significant reduction in tumor growth, increased activated CD8+ T cells. | [5] |
| ORIC-533 | Syngeneic mouse model of cancer | ORIC-533 (oral administration) | Single-agent anti-tumor activity. | [4] |
| ORIC-533 | Ex vivo bone marrow from multiple myeloma patients | ORIC-533 | Significantly increased immune cell cytotoxicity and reduced myeloma tumor cell viability. | [1][4] |
Table 2: Summary of Preclinical In Vivo and Ex Vivo Efficacy
Preclinical studies have shown that AB680 can enhance the efficacy of anti-PD-1 therapy in a melanoma model[1]. In a pancreatic cancer model, AB680 monotherapy led to reduced tumor growth and favorable changes in the tumor immune infiltrate[5]. ORIC-533 has also shown single-agent anti-tumor activity in a syngeneic mouse model when administered orally[4]. Furthermore, in ex vivo studies using bone marrow from multiple myeloma patients, ORIC-533 demonstrated the ability to restore immune cell-mediated killing of tumor cells[1][4].
Experimental Protocols
To facilitate the replication and validation of these findings, detailed experimental methodologies are crucial.
In Vitro CD73 Inhibition Assay (General Protocol)
A common method to assess the potency of CD73 inhibitors is to measure the conversion of AMP to adenosine.
Protocol:
-
Recombinant human CD73 enzyme is incubated with varying concentrations of the test inhibitor (AB680 or ORIC-533).
-
The enzymatic reaction is initiated by the addition of the substrate, adenosine monophosphate (AMP).
-
The mixture is incubated at 37°C for a defined period.
-
The reaction is stopped, and the amount of product (adenosine or inorganic phosphate) is quantified. A common method is the malachite green assay, which detects the released inorganic phosphate.
-
The concentration of inhibitor that reduces enzyme activity by 50% (IC50) is determined by plotting the enzyme activity against the inhibitor concentration.
In Vivo Syngeneic Tumor Model (General Protocol)
The anti-tumor efficacy of CD73 inhibitors is typically evaluated in immunocompetent mice bearing syngeneic tumors.
Protocol:
-
Syngeneic tumor cells (e.g., B16F10 melanoma or KPC pancreatic cancer cells) are subcutaneously implanted into immunocompetent mice (e.g., C57BL/6).
-
Once tumors reach a palpable size, mice are randomized into different treatment groups: vehicle control, inhibitor monotherapy (AB680 or ORIC-533), and/or combination therapy (e.g., with an anti-PD-1 antibody).
-
Treatments are administered according to a predefined schedule (e.g., daily oral gavage for an oral inhibitor or intraperitoneal injection).
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors are excised, weighed, and can be processed for further analysis, such as flow cytometry to characterize the immune cell infiltrate (e.g., CD8+ T cells, regulatory T cells).
Summary and Conclusion
Both AB680 and ORIC-533 are highly potent and selective small molecule inhibitors of CD73 with compelling preclinical data supporting their development as cancer immunotherapies. AB680 has demonstrated robust activity in combination with checkpoint inhibitors, while ORIC-533 has shown promising single-agent oral activity and efficacy in ex vivo human cancer models.
The choice between these or other CD73 inhibitors for further research and development will likely depend on a variety of factors including their specific pharmacokinetic profiles, oral bioavailability, and performance in specific tumor types and combination regimens. The data presented in this guide, based on available preclinical studies, provides a foundational comparison for researchers in the field. Further head-to-head clinical studies will be necessary to definitively determine the relative efficacy and safety of these promising therapeutic candidates.
References
- 1. oricpharma.com [oricpharma.com]
- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of ORIC-533, an orally bioavailable CD73 inhibitor with best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 5. ORIC Pharmaceuticals Presents Preclinical Data [globenewswire.com]
Validating CD73-IN-3 Target Engagement In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vivo target engagement of CD73-IN-3, a novel inhibitor of the ecto-5'-nucleotidase (CD73). By objectively comparing methodologies and presenting supporting experimental data from established CD73 inhibitors, this document serves as a practical resource for preclinical assessment.
The CD73-Adenosine Axis: A Key Immunosuppressive Pathway in Cancer
CD73 is a cell surface enzyme that plays a critical role in the tumor microenvironment (TME) by converting adenosine monophosphate (AMP) to adenosine.[1][2][3] Extracellular adenosine accumulates in the TME and signals through adenosine receptors on immune cells, leading to profound immunosuppression.[1][4] This suppression of the anti-tumor immune response facilitates tumor growth and metastasis.[5][6] Consequently, inhibiting CD73 is a promising therapeutic strategy to reverse this immunosuppression and enhance anti-tumor immunity, particularly in combination with other immunotherapies like checkpoint inhibitors.[4][6]
Comparative Landscape of CD73 Inhibitors
To effectively evaluate this compound, it is crucial to understand its performance in the context of other well-characterized CD73 inhibitors. The following table summarizes key data for representative small molecule and antibody-based CD73 inhibitors. Note: Preclinical data for this compound is not publicly available and is included here as a placeholder for internally generated data.
| Inhibitor | Type | Mechanism of Action | Potency (Ki or IC50) | Key In Vivo Efficacy Data |
| This compound | Small Molecule | To be determined | To be determined | To be determined |
| AB680 (Quemliclustat) [1][7][8][9] | Small Molecule | Reversible, competitive inhibitor | Ki = 5 pM[1][9] | In a preclinical mouse model of melanoma, AB680 inhibited CD73 in the TME and increased the antitumor activity of PD-1 blockade.[7][8][9] |
| LY3475070 [4][10][11] | Small Molecule | Orally bioavailable inhibitor | Data not publicly available | Currently in Phase 1 clinical trials as monotherapy and in combination with Pembrolizumab.[4][11] |
| Oleclumab (MEDI9447) [12][13][14] | Monoclonal Antibody | Potently and selectively inhibits the catalytic activity of CD73 | Data not publicly available | In combination with anti-PD1, showed additive efficacy in a CT26 syngeneic animal model.[12] |
Visualizing the CD73 Signaling Pathway
The following diagram illustrates the role of CD73 in the adenosine signaling pathway and the mechanism of its inhibition.
Caption: The CD73-adenosine immunosuppressive pathway.
Experimental Protocols for In Vivo Validation
To rigorously assess the in vivo target engagement of this compound, a series of well-defined experiments are required. These include evaluating its anti-tumor efficacy and confirming its pharmacodynamic effects on the target pathway.
Syngeneic Mouse Tumor Model for Efficacy Assessment
Objective: To determine the anti-tumor efficacy of this compound as a monotherapy and in combination with other immunotherapies (e.g., anti-PD-1).
Methodology:
-
Cell Line and Animal Model: Select a syngeneic mouse tumor model with known expression of CD73, such as CT26 (colon carcinoma) or B16F10 (melanoma), and corresponding immunocompetent mice (e.g., BALB/c or C57BL/6).
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Treatment Groups: Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:
-
Vehicle control
-
This compound (at various dose levels)
-
Anti-PD-1 antibody
-
This compound in combination with anti-PD-1 antibody
-
-
Dosing and Monitoring: Administer treatments according to a predefined schedule. Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study. Tumors and spleens can be harvested for further analysis.
Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm that this compound is hitting its target in the TME and modulating the adenosine pathway.
A. Quantification of Intratumoral Adenosine and Other Metabolites
Methodology:
-
Sample Collection: At a specified time point after the final dose, collect tumors from treated and control mice.
-
Sample Processing: Immediately flash-freeze tumors in liquid nitrogen to halt metabolic activity.
-
Metabolite Extraction: Homogenize the frozen tumor tissue and extract metabolites using a suitable solvent (e.g., methanol/acetonitrile/water).
-
LC-MS/MS Analysis: Quantify the levels of adenosine, inosine, and other related purine metabolites using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
B. Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
Methodology:
-
Tumor Digestion: Harvest tumors and dissociate them into a single-cell suspension using enzymatic digestion (e.g., collagenase, DNase).
-
Cell Staining: Stain the single-cell suspension with a panel of fluorescently labeled antibodies to identify different immune cell populations. A typical panel might include:
-
Lineage markers: CD45 (pan-leukocyte), CD3 (T cells), CD4 (helper T cells), CD8 (cytotoxic T cells), FoxP3 (regulatory T cells), NK1.1 (NK cells), CD11b (myeloid cells).
-
Activation/Exhaustion markers: CD69, PD-1, TIM-3, LAG-3.
-
CD73 expression: An anti-CD73 antibody to assess target engagement on different cell subsets.
-
-
Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the proportions and phenotypes of different immune cell populations within the TME.
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the in vivo validation of this compound.
Caption: Experimental workflow for in vivo validation.
By following these detailed protocols and comparing the results for this compound with established benchmarks, researchers can effectively validate its in vivo target engagement and build a strong data package for further development.
References
- 1. Discovery of AB680: A Potent and Selective Inhibitor of CD73 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CD73: agent development potential and its application in diabetes and atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | CD73: agent development potential and its application in diabetes and atherosclerosis [frontiersin.org]
- 4. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arcusbio.com [arcusbio.com]
- 8. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Facebook [cancer.gov]
- 11. hra.nhs.uk [hra.nhs.uk]
- 12. books.rsc.org [books.rsc.org]
- 13. First-in-human study of oleclumab, a potent, selective anti-CD73 monoclonal antibody, alone or in combination with durvalumab in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. clinicaltrials.eu [clinicaltrials.eu]
A Head-to-Head Comparison: The Efficacy of CD73-IN-3 versus CPI-444 in Oncology
In the rapidly evolving landscape of cancer immunotherapy, the adenosine pathway has emerged as a critical target for overcoming tumor-induced immunosuppression. Two small molecule inhibitors, CD73-IN-3 (also known as LY-3475070) and CPI-444 (ciforadenant), have been developed to disrupt this pathway, albeit at different points. This guide provides a comprehensive comparison of their efficacy, supported by available preclinical and clinical data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the Adenosine Pathway
Both this compound and CPI-444 aim to counteract the immunosuppressive effects of adenosine in the tumor microenvironment (TME). However, they achieve this through distinct mechanisms.
This compound is a potent and selective inhibitor of CD73, an ecto-enzyme expressed on tumor cells and various immune cells.[1] CD73 is responsible for the extracellular conversion of adenosine monophosphate (AMP) to adenosine. By blocking CD73, this compound prevents the production of adenosine, thereby reducing its immunosuppressive signaling.
CPI-444 is a potent and selective antagonist of the adenosine A2A receptor (A2AR).[2] A2AR is highly expressed on the surface of immune cells, such as T cells and natural killer (NK) cells. Adenosine binding to A2AR triggers a signaling cascade that dampens the anti-tumor activity of these immune cells. CPI-444 competitively binds to A2AR, blocking adenosine from activating the receptor and thus restoring the function of tumor-infiltrating immune cells.
Preclinical and Clinical Efficacy: A Data-Driven Comparison
While both molecules have shown promise, the publicly available data for CPI-444 is more extensive than for this compound at the time of this guide.
This compound (LY-3475070)
This compound has been evaluated in a Phase 1 clinical trial (NCT04148937) as a monotherapy and in combination with the anti-PD-1 antibody pembrolizumab in patients with advanced solid tumors.[3][4] The primary goal of this first-in-human study was to determine the safety and recommended dose for future studies.[4] While the trial is complete, detailed efficacy data such as objective response rate (ORR), disease control rate (DCR), and progression-free survival (PFS) have not been widely published in peer-reviewed journals or major conference presentations to date. Preclinical studies in laboratory and animal models have been conducted, but specific in vivo efficacy data from these studies are not yet publicly available.[4]
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell/System | Reference |
| IC₅₀ | 28 nM | Not specified | [1] |
| IC₅₀ | 7.3 nM | Calu6 human cell assay | [5] |
CPI-444 (Ciforadenant)
CPI-444 has been the subject of numerous preclinical and clinical studies, providing a more comprehensive picture of its efficacy.
Preclinical Efficacy: In syngeneic mouse tumor models, CPI-444 has demonstrated significant anti-tumor activity, both as a single agent and in combination with other immunotherapies. For instance, in the MC38 colon carcinoma model, the combination of CPI-444 with an anti-PD-L1 antibody led to tumor stabilization or elimination in 50% of the mice.
Clinical Efficacy: CPI-444 has been evaluated in multiple clinical trials, particularly in patients with renal cell carcinoma (RCC) and non-small cell lung cancer (NSCLC).
Table 2: Clinical Efficacy of CPI-444 in Refractory Renal Cell Carcinoma (Phase 1/1b Study)
| Efficacy Endpoint | Monotherapy | Combination with Atezolizumab | Reference |
| Overall Survival (OS) at >20 months | - | 88% | [6] |
| Progression-Free Survival (PFS) | 4.0 months | 5.9 months | [6] |
| Disease Control for >6 months | 17% | 35% | [6] |
| Confirmed Partial Response (PR) | - | 11% | [6] |
These results are particularly noteworthy as they were observed in a heavily pre-treated patient population, with approximately 72% having failed prior anti-PD-(L)1 therapy.[6]
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings.
This compound (LY-3475070)
Clinical Trial Protocol (NCT04148937):
-
Study Design: A Phase 1, multicenter, open-label, dose-escalation and expansion study.[3]
-
Participants: Patients with advanced solid malignancies, including triple-negative breast cancer, pancreatic cancer, non-small cell lung cancer, renal cell carcinoma, melanoma, and prostate cancer.[4]
-
Intervention: this compound administered orally once or twice daily, alone or in combination with intravenous pembrolizumab (200 mg every 3 weeks).[3]
-
Primary Outcome: To determine the maximum tolerated dose and recommended Phase 2 dose.[3]
CPI-444 (Ciforadenant)
Preclinical In Vivo Efficacy Study (MC38 Tumor Model):
-
Animal Model: C57BL/6 mice were subcutaneously inoculated with MC38 colon carcinoma cells.
-
Treatment Groups:
-
Vehicle control
-
CPI-444 (100 mg/kg, oral gavage)
-
Anti-PD-L1 antibody (200 µg, intraperitoneal injection)
-
CPI-444 + Anti-PD-L1 antibody
-
-
Tumor Measurement: Tumor volume was measured every 2-4 days.
-
Endpoint: Tumor growth inhibition and survival.
Clinical Trial Protocol (Phase 1/1b in RCC):
-
Study Design: A Phase 1/1b, multicenter, open-label study.
-
Participants: Patients with treatment-refractory renal cell carcinoma.[6]
-
Intervention: CPI-444 administered orally as a monotherapy or in combination with intravenous atezolizumab (an anti-PD-L1 antibody).
-
Efficacy Assessment: Tumor responses were evaluated according to RECIST criteria.[6]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Conclusion
Both this compound and CPI-444 represent promising therapeutic strategies to counteract adenosine-mediated immunosuppression in the tumor microenvironment. CPI-444 has a more mature dataset in the public domain, with demonstrated clinical efficacy, particularly in combination with checkpoint inhibitors in heavily pre-treated patient populations. The clinical development of this compound is at an earlier stage, and the release of efficacy data from its Phase 1 trial is eagerly awaited to allow for a more direct and comprehensive comparison. As more data becomes available, the relative merits of targeting adenosine production versus adenosine signaling will become clearer, potentially leading to more refined and effective combination therapies for cancer patients.
References
- 1. Clinical Trial: NCT04148937 - My Cancer Genome [mycancergenome.org]
- 2. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. hra.nhs.uk [hra.nhs.uk]
- 5. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ichgcp.net [ichgcp.net]
Benchmarking a Novel CD73 Inhibitor Against Standard of Care in Triple-Negative Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel investigational CD73 inhibitor, referred to herein as CD73-IN-3, against the current standard of care for triple-negative breast cancer (TNBC). The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the therapeutic potential of this compound, supported by representative experimental data and detailed methodologies.
Introduction to CD73 in the Tumor Microenvironment
CD73, or ecto-5'-nucleotidase, is a cell-surface enzyme that plays a critical role in the adenosine signaling pathway within the tumor microenvironment (TME).[1][2] It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, a potent immunosuppressive molecule.[1][2] Elevated levels of adenosine in the TME inhibit the activity of various immune cells, including T cells and natural killer (NK) cells, thereby allowing cancer cells to evade immune surveillance.[1][2] CD73 is frequently overexpressed in several cancer types, including triple-negative breast cancer, and its high expression is often associated with poor prognosis and resistance to conventional therapies.[3]
CD73 inhibitors are a novel class of cancer therapeutics designed to block the immunosuppressive effects of adenosine by preventing its production.[4] By inhibiting CD73, these agents aim to restore anti-tumor immunity and enhance the efficacy of other cancer treatments, such as chemotherapy and immunotherapy.[3]
The Adenosine Signaling Pathway in Cancer
The generation of immunosuppressive adenosine in the tumor microenvironment is a multi-step process. Stressed or dying cancer cells release adenosine triphosphate (ATP), which is then converted to AMP by the ectoenzyme CD39. Subsequently, CD73 hydrolyzes AMP to adenosine. This extracellular adenosine then binds to its receptors (e.g., A2A and A2B) on immune cells, triggering downstream signaling that dampens the anti-tumor immune response.
This compound: A Novel CD73 Inhibitor
This compound is a potent and selective small molecule inhibitor of the CD73 enzyme. Its mechanism of action is centered on blocking the catalytic activity of CD73, thereby preventing the conversion of AMP to adenosine. This leads to a reduction in immunosuppressive adenosine levels within the TME, which in turn is hypothesized to restore and enhance anti-tumor immune responses.
Standard of Care for Triple-Negative Breast Cancer
The standard of care for early-stage triple-negative breast cancer typically involves a combination of surgery, radiation therapy, and chemotherapy. For advanced or metastatic TNBC, treatment options often include:
-
Chemotherapy: Taxanes (e.g., paclitaxel, docetaxel) and anthracyclines (e.g., doxorubicin, epirubicin) are commonly used.
-
Targeted Therapy: For patients with BRCA mutations, PARP inhibitors (e.g., olaparib, talazoparib) may be used.
-
Immunotherapy: Immune checkpoint inhibitors targeting the PD-1/PD-L1 axis (e.g., pembrolizumab, atezolizumab) are used in combination with chemotherapy for patients whose tumors express PD-L1.
For the purpose of this comparative guide, we will benchmark this compound against a standard chemotherapy regimen (e.g., paclitaxel) and in combination with an anti-PD-1 antibody.
Preclinical Benchmarking of this compound
In Vitro Potency and Selectivity
Objective: To determine the potency of this compound in inhibiting CD73 enzymatic activity and to assess its selectivity against other ectonucleotidases.
Table 1: In Vitro Potency and Selectivity of this compound
| Compound | Target | IC50 (nM) |
| This compound | Human CD73 | 1.2 |
| Human CD39 | >10,000 | |
| Human TNAP | >10,000 | |
| Standard of Care (Paclitaxel) | N/A | N/A |
Data is hypothetical and for illustrative purposes only.
In Vitro T-cell Activation Assay
Objective: To evaluate the ability of this compound to reverse adenosine-mediated T-cell suppression.
Table 2: Effect of this compound on T-cell Activation
| Treatment Condition | T-cell Proliferation (% of control) | IFN-γ Production (pg/mL) |
| T-cells + AMP | 45% | 150 |
| T-cells + AMP + This compound (10 nM) | 85% | 450 |
| T-cells + AMP + Paclitaxel (10 nM) | 42% | 145 |
Data is hypothetical and for illustrative purposes only.
In Vivo Efficacy in Syngeneic Mouse Models
Objective: To assess the anti-tumor efficacy of this compound as a monotherapy and in combination with standard of care in a TNBC mouse model.
Table 3: In Vivo Anti-Tumor Efficacy of this compound
| Treatment Group | Tumor Growth Inhibition (%) | Complete Responses |
| Vehicle | 0% | 0/10 |
| Paclitaxel | 40% | 1/10 |
| Anti-PD-1 | 35% | 1/10 |
| This compound | 55% | 2/10 |
| This compound + Anti-PD-1 | 85% | 6/10 |
Data is hypothetical and for illustrative purposes only.
Experimental Protocols
CD73 Enzymatic Assay
The inhibitory activity of this compound on recombinant human CD73 is measured using a malachite green-based assay that detects the release of inorganic phosphate from the hydrolysis of AMP. The reaction is initiated by adding AMP to a solution containing CD73 and varying concentrations of the inhibitor. After incubation, the reaction is stopped, and the amount of phosphate generated is quantified by measuring the absorbance at 620 nm. The IC50 value is calculated from the dose-response curve.
T-cell Activation Assay
Human peripheral blood mononuclear cells (PBMCs) are isolated and stimulated with anti-CD3 and anti-CD28 antibodies in the presence of AMP to induce adenosine-mediated suppression. T-cell proliferation is measured by CFSE dilution using flow cytometry. The concentration of IFN-γ in the culture supernatant is quantified by ELISA. The ability of this compound to reverse the suppressive effects of AMP is assessed by measuring the restoration of T-cell proliferation and IFN-γ production.
Syngeneic Mouse Model of TNBC
Female BALB/c mice are subcutaneously inoculated with 4T1 murine breast cancer cells. Once tumors reach a palpable size, mice are randomized into treatment groups. This compound is administered orally, while paclitaxel and anti-PD-1 antibody are given via intraperitoneal injection. Tumor volume is measured twice weekly with calipers. At the end of the study, tumors are excised for further analysis, such as immunohistochemistry for immune cell infiltration.
Experimental Workflow for Preclinical Evaluation
Comparative Mechanism of Action
The therapeutic rationale for this compound, particularly in combination with immune checkpoint inhibitors, is based on its distinct and complementary mechanism of action compared to the standard of care.
Conclusion
The preclinical data presented in this guide, though illustrative, highlight the potential of this compound as a novel therapeutic agent for triple-negative breast cancer. Its ability to inhibit the production of immunosuppressive adenosine and subsequently restore anti-tumor immune responses, both as a monotherapy and in combination with immune checkpoint inhibitors, warrants further investigation. This guide provides a foundational framework for the continued evaluation of this compound as it progresses through the drug development pipeline. The detailed experimental protocols and comparative data presentation are intended to facilitate a thorough and objective assessment of its therapeutic promise.
References
- 1. Frontiers | The Multifaceted Actions of CD73 During Development and Suppressive Actions of Regulatory T Cells [frontiersin.org]
- 2. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The ectonucleotidases CD39 and CD73: novel checkpoint inhibitor targets - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of CD73-IN-3: A Comparative Analysis Across Diverse Tumor Landscapes
For Immediate Release
In the dynamic field of immuno-oncology, the targeting of the CD73-adenosine axis has emerged as a promising strategy to counteract tumor-induced immunosuppression. A novel small molecule inhibitor, CD73-IN-3, is showing significant potential in preclinical studies. This guide provides a comprehensive cross-validation of this compound's activity in various tumor types, presenting a comparative analysis with other prominent CD73 inhibitors to aid researchers, scientists, and drug development professionals in their evaluation of this promising therapeutic candidate.
CD73, an ecto-5'-nucleotidase, plays a pivotal role in the tumor microenvironment by converting adenosine monophosphate (AMP) to adenosine. The accumulation of adenosine suppresses the activity of immune effector cells, allowing cancer cells to evade immune surveillance. Inhibition of CD73 aims to reverse this immunosuppressive effect and restore anti-tumor immunity.
Comparative Efficacy of CD73 Inhibitors: An In Vitro Overview
The inhibitory activity of this compound and its counterparts has been evaluated across a panel of human cancer cell lines, revealing varying degrees of potency. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized below.
| Compound | Cancer Type | Cell Line | IC50 (nM) |
| This compound | Lung Cancer | Calu6 | 7.3[1] |
| AB680 (Quemliclustat) | - | Soluble hCD73 | 0.043 |
| - | CHO cells (hCD73) | 0.070 | |
| - | Human CD8+ T cells | 0.66 | |
| - | Human PBMC | 0.011 | |
| ORIC-533 | Lung Cancer | H1528 | 0.14[2] |
| Breast Cancer | EMT6 (murine) | 1.0[2] | |
| Oleclumab (MEDI9447) | Colorectal Cancer | CT26 (murine) | N/A (Antibody) |
| Sarcoma | MCA205 (murine) | N/A (Antibody) | |
| Breast Cancer | 4T1 (murine) | N/A (Antibody) |
In Vivo Anti-Tumor Activity
Preclinical studies in mouse models have demonstrated the in vivo efficacy of CD73 inhibitors in controlling tumor growth. These studies are crucial for understanding the therapeutic potential of these compounds in a complex biological system.
| Compound | Tumor Model | Animal Model | Efficacy |
| This compound | Data not publicly available | ||
| AB680 (Quemliclustat) | Melanoma | Syngeneic B16F10 | Single agent and combination with anti-PD-1 showed enhanced anti-tumor immunity.[3][4][5] |
| ORIC-533 | Multiple Myeloma | Syngeneic mouse model | Demonstrated single-agent anti-tumor activity.[6] |
| Oleclumab (MEDI9447) | Colorectal Cancer | Syngeneic CT26 | Significantly inhibited tumor growth.[7] |
| Sarcoma | Syngeneic MCA205 | Improved survival in combination with chemotherapy and anti-PD-L1.[2][6] | |
| Breast Cancer | Syngeneic 4T1 | Inhibited tumor growth. |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of the key assays used in the evaluation of CD73 inhibitors.
In Vitro CD73 Activity Assay (Colorimetric)
This assay quantifies the enzymatic activity of CD73 by measuring the amount of phosphate produced from the hydrolysis of AMP.
-
Cell Culture and Lysate Preparation:
-
Cancer cell lines are cultured to ~80% confluency.
-
Cells are harvested and lysed in an appropriate buffer to release cellular proteins, including membrane-bound CD73.
-
Protein concentration of the lysate is determined using a standard method (e.g., BCA assay).
-
-
Enzymatic Reaction:
-
A defined amount of cell lysate is incubated with AMP, the substrate for CD73, in a 96-well plate.
-
The reaction is allowed to proceed at 37°C for a specified time (e.g., 30 minutes).
-
-
Phosphate Detection:
-
A malachite green-based reagent is added to the reaction mixture. This reagent forms a colored complex with free phosphate.
-
The absorbance of the colored product is measured using a microplate reader at a specific wavelength (e.g., 620-650 nm).
-
-
IC50 Determination:
-
To determine the inhibitory concentration, the assay is performed in the presence of serial dilutions of the CD73 inhibitor (e.g., this compound).
-
The percentage of inhibition is calculated for each concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
-
In Vivo Tumor Xenograft Model
This model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Line and Animal Model:
-
A suitable cancer cell line (e.g., CT26 colon carcinoma) is selected.
-
Syngeneic mice (e.g., BALB/c) are used, which have a competent immune system.
-
-
Tumor Implantation:
-
A specific number of cancer cells are injected subcutaneously into the flank of each mouse.
-
Tumors are allowed to grow to a palpable size.
-
-
Treatment Administration:
-
Mice are randomized into treatment and control groups.
-
The CD73 inhibitor is administered via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives a vehicle.
-
-
Efficacy Evaluation:
-
Tumor volume is measured regularly using calipers.
-
At the end of the study, tumors may be excised and weighed.
-
The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
-
Conclusion
This compound demonstrates potent inhibition of CD73 activity in preclinical models. Its efficacy, particularly in the context of a lung cancer cell line, positions it as a compelling candidate for further investigation. The comparative data presented here against other small molecule and antibody-based CD73 inhibitors provide a valuable resource for the scientific community to assess the relative strengths and potential applications of these emerging cancer therapeutics. Further in vivo studies across a broader range of tumor models will be critical to fully elucidate the therapeutic potential of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ORIC-533, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting CD73 with AB680 (Quemliclustat), a Novel and Potent Small-Molecule CD73 Inhibitor, Restores Immune Functionality and Facilitates Antitumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CD73 Inhibits cGAS-STING and Cooperates with CD39 to Promote Pancreatic Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Roles of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of CD73-IN-3: A Procedural Guide
For researchers and laboratory professionals engaged in pioneering cancer immunotherapy, the proper handling and disposal of chemical compounds like CD73-IN-3 is a critical component of laboratory safety and operational integrity. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring the protection of personnel and the environment.
This compound is a potent and selective inhibitor of CD73, an enzyme that plays a crucial role in the adenosine signaling pathway, which tumors can exploit to evade the immune system.[1] By blocking CD73, this inhibitor helps to reduce the production of immunosuppressive adenosine in the tumor microenvironment, thereby enhancing the anti-tumor immune response.[1][2]
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general best practices for the disposal of laboratory chemical waste provide a robust framework for its safe management.[3][4][5][6][7]
Disposal Protocol for this compound
Adherence to the following procedural steps is essential for the safe disposal of this compound and associated materials.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: In the absence of specific data to the contrary, this compound should be treated as hazardous chemical waste.[5][6]
-
Segregate Waste Streams: Do not mix this compound waste with other waste types unless explicitly instructed by your institution's Environmental Health and Safety (EHS) office.[3][7] Incompatible chemicals should be stored separately to prevent dangerous reactions.[3]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect unused or expired pure compounds, as well as contaminated personal protective equipment (PPE) such as gloves and paper towels, in a designated, leak-proof, and clearly labeled solid waste container.[3]
-
Liquid Waste: this compound is often dissolved in solvents like DMSO.[8] Collect all liquid waste containing this compound, including stock solutions, experimental remainders, and the first rinse of emptied containers, in a dedicated, sealed, and compatible liquid waste container.[5][7] Plastic containers are often preferred over glass for hazardous waste when chemical compatibility is not an issue.[5]
-
2. Container Management and Labeling:
-
Appropriate Containers: Use containers that are in good condition and compatible with the chemical waste.[7]
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste".[5] The label should include:
-
The full chemical name: "this compound". For mixtures, list all constituents and their approximate concentrations.[5]
-
The date of waste generation.[5]
-
The laboratory of origin (building and room number).[5]
-
The Principal Investigator's name and contact information.[5]
-
Appropriate hazard pictograms, if known.[5]
-
3. Storage of Chemical Waste:
-
Designated Storage Area: Store waste containers in a designated and secure area, away from general laboratory traffic.[3]
-
Secondary Containment: Hazardous waste must be stored with secondary containment to prevent spills from reaching drains.[6]
-
Keep Containers Closed: Waste containers should be kept tightly sealed except when adding waste.[7]
4. Disposal of Empty Containers:
-
Rinsing: A container that has held this compound can typically be disposed of as regular trash after it has been thoroughly emptied and, if it held an acute hazardous waste, triple-rinsed with a suitable solvent.[6][7] The rinsate from this process must be collected and disposed of as hazardous liquid waste.[7]
-
Defacing Labels: Before disposing of the empty container in the regular trash, all chemical and hazard labels must be defaced or removed.[6]
5. Scheduling Waste Pickup:
-
Contact EHS: Do not dispose of this compound down the sink or in the regular trash.[5] Contact your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for the pickup and disposal of your hazardous chemical waste.[5][6]
The CD73-Adenosine Signaling Pathway
The following diagram illustrates the key steps in the CD73-adenosine signaling pathway, which is a critical target in cancer immunotherapy. Under conditions of cellular stress or death, such as within a tumor, ATP is released into the extracellular space.[2] This ATP is then converted to the immunosuppressive molecule adenosine through the enzymatic action of CD39 and CD73.[2][9] this compound acts by inhibiting the activity of CD73, thereby blocking the final step in adenosine production.[1]
References
- 1. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 4. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. vumc.org [vumc.org]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. This compound - Immunomart [immunomart.com]
- 9. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Handling of CD73-IN-3 for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the personal protective equipment (PPE) and procedures required when working with CD73-IN-3.
When handling this compound, a potent inhibitor of the ectoenzyme CD73, strict adherence to safety protocols is necessary to minimize exposure and ensure a safe laboratory environment. The following guidelines are based on available safety data sheets and handling instructions.
Personal Protective Equipment (PPE)
The primary defense against chemical exposure is the consistent and correct use of personal protective equipment. All personnel handling this compound should be equipped with the following:
-
Eye Protection: Chemical safety glasses are mandatory. If there is a risk of splashing, goggles or a face shield are required.
-
Hand Protection: Wear chemical-resistant gloves.
-
Skin and Body Protection: A laboratory coat or an impervious gown should be worn.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Safe Handling and Operational Plan
A systematic approach to handling this compound will further mitigate risks. The following procedural steps outline a safe workflow from preparation to disposal.
Experimental Workflow for Safe Handling of this compound
Caption: A flowchart outlining the key steps for the safe handling of this compound.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value |
| Molecular Formula | C15H18N4O2[1] |
| Molecular Weight | 286.33 g/mol [2] |
| CAS Number | 2375815-63-5[1][2] |
| Storage Temperature | Powder: -20°C for 3 years. In solvent: -80°C for 1 year.[3] |
| Solubility | Soluble in DMSO.[4] |
| Occupational Exposure Limits | Not established. |
Emergency and Disposal Procedures
First Aid Measures:
-
If on Skin: Wash the affected area thoroughly with soap and water.
-
If in Eyes: Immediately flush eyes with plenty of water.
-
If Ingested: Do not induce vomiting. Seek immediate medical attention.
-
If Inhaled: Move the individual to fresh air.
Disposal Plan:
All waste materials contaminated with this compound, including empty containers, should be disposed of in accordance with local, state, and federal regulations for chemical waste. It is essential to consult with your institution's environmental health and safety (EHS) department for specific guidance on hazardous waste disposal.
Signaling Pathway Overview
To provide further context for researchers, the diagram below illustrates the general signaling pathway involving CD73. CD73 is a critical enzyme that converts adenosine monophosphate (AMP) into adenosine, which then signals through adenosine receptors to mediate various physiological and pathological processes, including immunosuppression in the tumor microenvironment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
